Pyridine, 3-fluoro-4-(1-methylethyl)-
Description
Historical Context and Significance of Fluorinated Pyridine (B92270) Derivatives
The introduction of fluorine into organic molecules, particularly heterocyclic systems like pyridine, has been a pivotal strategy in medicinal chemistry and materials science for decades. The first fluoro-pharmaceutical, Florinef acetate, was introduced in 1954, marking the beginning of a new era in drug design. nih.gov Subsequently, the development of fluoroquinolones in the 1980s further solidified the importance of fluorinated heterocycles in antibacterial therapy. nih.gov
Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological characteristics. tandfonline.comresearchgate.net In the context of pyridine, a fundamental scaffold in numerous pharmaceuticals, the incorporation of fluorine can significantly alter its metabolic stability, binding affinity to biological targets, and membrane permeability. tandfonline.comacs.org This strategic use of fluorine has led to the development of a substantial number of fluorinated drugs, with approximately 20% of all pharmaceuticals now containing fluorine. nih.gov
Unique Structural Features and Rationale for Research Interest in Pyridine, 3-fluoro-4-(1-methylethyl)-
The structure of Pyridine, 3-fluoro-4-(1-methylethyl)- is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and an isopropyl group at the 4-position. This specific arrangement of substituents imparts a unique combination of electronic and steric properties to the molecule, making it a compound of considerable research interest.
Electronic Effects of the Fluorine Atom: The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect on the pyridine ring. nih.gov This can influence the pKa of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine. nih.gov This modulation of basicity is a critical factor in drug design, as it can affect the bioavailability and interaction of the molecule with biological targets. nih.gov Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of the molecule to protein receptors. nih.gov
The combination of a fluorine atom and an alkyl group on a pyridine scaffold is a common motif in medicinal chemistry. The fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life, while the alkyl group can enhance lipophilicity, improving membrane permeability. researchgate.netnih.gov
Table 1: Predicted Physicochemical Properties of Pyridine, 3-fluoro-4-(1-methylethyl)-
| Property | Predicted Value |
|---|---|
| Molecular Formula | C8H10FN |
| Molecular Weight | 139.17 g/mol |
| pKa (of pyridinium (B92312) ion) | ~4.5 - 5.0 |
| LogP | ~2.0 - 2.5 |
| Polar Surface Area | 12.89 Ų |
Current Research Landscape and Knowledge Gaps for Pyridine, 3-fluoro-4-(1-methylethyl)-
A comprehensive review of the scientific literature reveals a significant knowledge gap specifically concerning Pyridine, 3-fluoro-4-(1-methylethyl)-. While there is extensive research on fluorinated pyridines in general and various synthetic methodologies for their preparation, dedicated studies focusing on the synthesis, characterization, and application of this particular compound are scarce.
The current research landscape is dominated by studies on analogous compounds, such as other 3-fluoro-4-substituted pyridines or pyridines with different alkyl groups at the 4-position. For instance, methods for the synthesis of 3-fluoropyridine (B146971) derivatives often involve nucleophilic aromatic substitution reactions on activated pyridine precursors. nih.govnih.gov Similarly, strategies for the C4-alkylation of pyridines have been developed, although they often face challenges with regioselectivity. nih.govchemrxiv.org
The lack of specific research on Pyridine, 3-fluoro-4-(1-methylethyl)- presents several knowledge gaps:
Optimized Synthetic Routes: There is no established, high-yielding synthetic protocol specifically for this compound.
Detailed Physicochemical Characterization: Experimental data on its spectroscopic properties (NMR, IR, MS), pKa, LogP, and solid-state structure are not available.
Reactivity Profile: The chemical reactivity of the molecule, particularly in reactions relevant to further functionalization or derivatization, has not been explored.
Biological Activity: There are no published studies on the biological or pharmacological effects of this compound.
Scope and Objectives of Research on Pyridine, 3-fluoro-4-(1-methylethyl)-
Given the identified knowledge gaps and the potential of this molecule based on the properties of related compounds, future research on Pyridine, 3-fluoro-4-(1-methylethyl)- should encompass the following scope and objectives:
Scope: The research should focus on the fundamental chemical and biological characterization of Pyridine, 3-fluoro-4-(1-methylethyl)-. This includes its synthesis, purification, structural elucidation, and an initial assessment of its potential as a scaffold for the development of new bioactive molecules.
Objectives:
To Develop an Efficient and Scalable Synthetic Route: The primary objective is to establish a reliable method for the synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)- with good to excellent yields. This may involve exploring and optimizing various synthetic strategies, such as multi-step sequences involving the introduction of the fluorine and isopropyl groups onto the pyridine ring.
To Perform Comprehensive Physicochemical Characterization: A thorough analysis of the compound's properties is necessary. This includes obtaining detailed spectroscopic data, determining its pKa and LogP values experimentally, and potentially obtaining a crystal structure to understand its solid-state conformation.
To Investigate its Chemical Reactivity: The reactivity of the compound should be explored in a range of chemical transformations to assess its utility as a building block for more complex molecules. This could involve reactions at the pyridine nitrogen, electrophilic or nucleophilic aromatic substitutions, and functionalization of the isopropyl group.
To Conduct Preliminary Biological Screening: An initial evaluation of the compound's biological activity in relevant assays could provide insights into its potential as a lead structure for drug discovery. This could involve screening against a panel of enzymes or receptors, particularly those where fluorinated pyridines have shown promise.
By addressing these objectives, the scientific community can fill the existing knowledge gaps and unlock the potential of Pyridine, 3-fluoro-4-(1-methylethyl)- for applications in various fields of chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C8H10FN |
|---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
3-fluoro-4-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10FN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3 |
InChI Key |
GKRZKWYQQJJGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 3 Fluoro 4 1 Methylethyl and Analogues
De Novo Synthetic Routes to the Pyridine (B92270) Core
De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors. These methods are highly valuable as they can provide access to complex substitution patterns that might be difficult to achieve through functionalization of a simple pyridine ring.
Cycloaddition Reactions in Pyridine Ring Formation
Cycloaddition reactions are powerful tools for the convergent and often stereoselective synthesis of cyclic systems, including the pyridine ring. The transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a particularly elegant and atom-economical method for constructing polysubstituted pyridines. slideshare.netnih.gov In this approach, two alkyne molecules and a nitrile molecule combine in the presence of a metal catalyst, typically based on cobalt or rhodium, to form the pyridine ring in a single step. The regioselectivity of the cycloaddition can be controlled by the steric and electronic properties of the substituents on the alkyne and nitrile precursors. For the synthesis of a 3-fluoro-4-isopropylpyridine analogue, a carefully designed di-yne and a nitrile bearing the appropriate substituents could be employed.
Another important cycloaddition strategy is the hetero-Diels-Alder reaction, a [4+2] cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. nih.gov The formation of a pyridine ring can be achieved through the reaction of a 1-azadiene (a diene containing a nitrogen atom at the 1-position) with an alkyne. Subsequent oxidation of the initially formed dihydropyridine (B1217469) intermediate yields the aromatic pyridine. The substituents on the 1-azadiene and the alkyne dictate the final substitution pattern on the pyridine ring.
Table 1: Examples of [2+2+2] Cycloaddition for Pyridine Synthesis
| Catalyst | Alkyne 1 | Alkyne 2 | Nitrile | Product | Reference |
| Co(I) complex | Propyne | Propyne | Acetonitrile (B52724) | 2,4,6-Trimethylpyridine | nih.gov |
| Rh(I) complex | Phenylacetylene | Phenylacetylene | Benzonitrile | 2,4,6-Triphenylpyridine | slideshare.net |
| CpCo(CO)₂ | 1-Hexyne | 1-Hexyne | Propionitrile | 2,6-Diethyl-3,5-dipropylpyridine | nih.gov |
Multi-Component Reactions for Substituted Pyridine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. benthamdirect.comresearchgate.net MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. The Hantzsch pyridine synthesis is a classic and widely used MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. While traditionally used for the synthesis of dihydropyridines, which can then be oxidized to pyridines, modern variations allow for the direct formation of pyridines and the use of a broader range of substrates, leading to diverse substitution patterns. rsc.org
Other notable MCRs for pyridine synthesis include the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a propargyl ketone. The versatility of MCRs allows for the strategic incorporation of fluorine and isopropyl functionalities by selecting appropriately substituted starting materials. For instance, a β-ketoester bearing a fluorine atom or an aldehyde with an isopropyl group could be utilized in a Hantzsch-type reaction to build the desired 3-fluoro-4-isopropylpyridine core. The use of nanocatalysts in these reactions has also been shown to improve yields and reaction conditions. bohrium.com
Table 2: Multi-Component Reactions for Pyridine Synthesis
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |
| Hantzsch Synthesis | Aldehyde | β-Ketoester (2 eq.) | Ammonia | - | 1,4-Dihydropyridine | rsc.org |
| Guareschi-Thorpe | Cyanoacetamide | 1,3-Diketone | - | - | 2-Pyridone | rsc.org |
| Kröhnke Synthesis | Pyridinium (B92312) Ylide | α,β-Unsaturated Ketone | Ammonium Acetate | - | 2,4,6-Trisubstituted Pyridine | orgsyn.org |
Late-Stage Functionalization Strategies for Pyridine, 3-fluoro-4-(1-methylethyl)-
Late-stage functionalization (LSF) involves the introduction of new functional groups onto a complex molecule at a late stage of the synthesis. This approach is particularly valuable in drug discovery and development as it allows for the rapid generation of analogues from a common intermediate. For the synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)-, LSF strategies would involve starting with a pyridine ring that is already substituted with either the fluoro or the isopropyl group, and then introducing the other.
Regioselective Fluorination Techniques on Pyridine Scaffolds
The introduction of a fluorine atom onto a pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. nih.gov However, several methods for the regioselective fluorination of pyridines have been developed. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are commonly used. nih.govrsc.orgrsc.org The regioselectivity of the fluorination is influenced by the directing effects of existing substituents on the pyridine ring. For a 4-isopropylpyridine, electrophilic fluorination would be expected to occur at the 3-position (meta to the activating isopropyl group and ortho to the deactivating nitrogen). The reaction conditions can be tuned to achieve monofluorination and avoid the formation of difluorinated byproducts. rsc.org
Another approach involves nucleophilic aromatic substitution (SNAr) on a suitably pre-functionalized pyridine. For example, a 3-amino or 3-halopyridine derivative can be converted to the 3-fluoropyridine (B146971) via a Sandmeyer-type reaction or by nucleophilic displacement with a fluoride (B91410) source. The synthesis of 3-fluoropyridines has been achieved from α-fluoro-α,β-unsaturated oximes and alkynes via a Rh(III)-catalyzed C-H functionalization approach. wikipedia.org
Introduction of the Isopropyl Group via Coupling Reactions
The introduction of an isopropyl group onto a pyridine ring can be effectively achieved through transition metal-catalyzed cross-coupling reactions. Starting from a 3-fluoro-4-halopyridine (e.g., 3-fluoro-4-bromopyridine or 3-fluoro-4-iodopyridine), a variety of coupling partners can be used to install the isopropyl group.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov Isopropylboronic acid or its esters can be coupled with 3-fluoro-4-halopyridine to yield the desired product. nih.govwikipedia.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide using a palladium or nickel catalyst. wikipedia.org Isopropylzinc halides are effective coupling partners for this transformation. rsc.orgorgsyn.org
Kumada Coupling: This reaction employs a Grignard reagent (an organomagnesium compound) as the nucleophilic partner. acs.org Isopropylmagnesium halides can be coupled with 3-fluoro-4-halopyridines, typically using a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org
Radical isopropylation reactions, such as the Minisci reaction, offer an alternative route. beilstein-journals.org In this type of reaction, an isopropyl radical is generated and adds to the protonated pyridine ring. For a 3-fluoropyridine, the addition would likely be directed to the 4-position due to electronic effects.
Table 3: Cross-Coupling Reactions for the Introduction of an Isopropyl Group
| Reaction Name | Organometallic Reagent | Halide Substrate | Catalyst | Product | Reference |
| Suzuki-Miyaura | Isopropylboronic acid | 3-Fluoro-4-bromopyridine | Pd(PPh₃)₄ / Base | 3-Fluoro-4-isopropylpyridine | nih.govnih.gov |
| Negishi | Isopropylzinc chloride | 3-Fluoro-4-iodopyridine (B28142) | Pd(dppf)Cl₂ | 3-Fluoro-4-isopropylpyridine | wikipedia.org |
| Kumada | Isopropylmagnesium bromide | 3-Fluoro-4-chloropyridine | Ni(dppe)Cl₂ | 3-Fluoro-4-isopropylpyridine | acs.org |
Orthogonal Functionalization Strategies for the Pyridine Ring
Once the 3-fluoro-4-isopropylpyridine core is assembled, further functionalization at other positions on the ring may be desired. Orthogonal functionalization strategies allow for the selective modification of one position without affecting others. This is typically achieved through directed C-H functionalization, where an existing functional group directs a catalyst to a specific C-H bond. bohrium.comrsc.orgresearchgate.netnih.gov
The electronic properties of the 3-fluoro-4-isopropylpyridine ring will dictate the reactivity of the remaining C-H bonds. The C-2 and C-6 positions are electronically activated towards nucleophilic attack and deprotonation due to their proximity to the ring nitrogen. The C-5 position is influenced by both the fluoro and isopropyl groups. Directed metalation, where a directing group on a substituent coordinates to a metal and delivers it to a nearby C-H bond, can be a powerful tool for achieving high regioselectivity. For example, if a small functional group with a directing ability were present at the 2-position, it could direct functionalization to the 3-position, although in this case, it is already occupied. Alternatively, the inherent reactivity of the pyridine N-oxide can be exploited to direct functionalization to the C-2 position. benthamdirect.com
Recent advances in pyridyne chemistry also offer a route to the regioselective difunctionalization of the pyridine ring. nih.govwikipedia.orgrsc.orgthieme-connect.com By generating a transient 3,4-pyridyne intermediate from a suitably substituted precursor, subsequent nucleophilic addition and trapping with an electrophile can lead to highly substituted pyridines. This strategy could be adapted to introduce further complexity to the 3,4-disubstituted pyridine core.
Precursor Chemistry and Starting Materials Analysis
A primary class of starting materials includes pre-functionalized pyridines. For instance, 3-fluoropyridine serves as a common precursor, which can then be functionalized at the 4-position. google.com Deprotonation of 3-fluoropyridine can generate a nucleophilic species that reacts with an appropriate electrophile to install the isopropyl group. sigmaaldrich.com Alternatively, 4-substituted pyridines can be used as precursors for subsequent fluorination.
Another significant route involves the construction of the substituted pyridine ring from acyclic precursors. This approach offers high flexibility in introducing various substituents. Key strategies include:
Ring-forming reactions from ketone derivatives: Diversely substituted 3-fluoropyridines can be synthesized from two different ketone components. One ketone is transformed into an α,α-difluoro-β-iodoketone, which is then coupled with a silyl (B83357) enol ether derived from a second ketone under photoredox conditions, followed by condensation with ammonia. acs.org
Annulation using α-fluoro-α,β-unsaturated oximes: These precursors, which can be prepared from α-fluoro-α,β-unsaturated ketones, undergo rhodium-catalyzed C-H functionalization and annulation with alkynes to yield multi-substituted 3-fluoropyridines. nih.gov
The synthesis of key intermediates often involves multiple steps. For example, 3-fluoro-4-aminopyridine, a close analogue, can be synthesized from 3-fluoropyridine by a sequence involving oxidation to the N-oxide, nitration, and subsequent reduction. google.com Another pathway to this analogue starts with 3-bromo-4-nitropyridine (B1272033) N-oxide, which is fluorinated and then reduced. nih.govrsc.org Similarly, methyl 3-fluoropyridine-4-carboxylate, a potential precursor for the target molecule, is prepared in two steps from isonicotinic acid methyl ester via nitration and subsequent nucleophilic aromatic substitution of the nitro group with fluoride. nih.gov
The following table summarizes key precursors and the intermediates they can form.
| Starting Material(s) | Key Intermediate(s) | Target Analogue Class |
| Ketone 1 + Ketone 2 | α,α-difluoro-β-iodoketone, Silyl enol ether | 2,4,5,6-tetrasubstituted-3-fluoropyridines |
| α-fluoro-α,β-unsaturated ketone + Alkyne | α-fluoro-α,β-unsaturated oxime | 2,4,5,6-tetrasubstituted-3-fluoropyridines |
| Isonicotinic acid methyl ester | Methyl 3-nitropyridine-4-carboxylate | 3-Fluoro-4-substituted-pyridines |
| 3-Fluoropyridine | 3-Fluoro-4-lithiopyridine | 4-Substituted-3-fluoropyridines |
| 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide | 3-Fluoro-4-aminopyridine |
Reaction Mechanisms and Kinetic Studies in the Synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)-
The formation of 3-fluoro-4-alkylpyridines proceeds through several distinct reaction mechanisms, depending on the chosen synthetic route.
Nucleophilic Aromatic Substitution (SNAr): This is a common mechanism for introducing the fluorine atom onto the pyridine ring. The reaction involves the attack of a fluoride ion on an electron-deficient pyridine ring bearing a good leaving group (e.g., -NO₂, -Cl, -Br) at the 3-position. The presence of electron-withdrawing groups, such as a carboxylate or nitro group at the 4-position, activates the ring towards nucleophilic attack. nih.gov The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The use of pyridine N-oxides significantly enhances reactivity toward nucleophilic substitution by further withdrawing electron density from the ring. nih.gov Kinetic studies show that the reaction rate is highly dependent on the leaving group's ability and the solvent. For instance, the SNAr reactions of 2-fluoropyridines are significantly faster than those of 2-chloropyridines. acs.org
Metal-Catalyzed C-H Functionalization: Rhodium(III)-catalyzed synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes involves a catalytic cycle that begins with C-H activation of the oxime. nih.gov This forms a rhodacycle intermediate, which then undergoes alkyne insertion, reductive elimination, and cyclization to form the pyridine ring.
Photoredox Catalysis: The synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers is initiated by the visible-light-excited photocatalyst, such as fac-Ir(ppy)₃. acs.org The excited catalyst reduces the α,α-difluoro-β-iodoketone to generate a carbon-centered radical. This radical adds to the silyl enol ether, and the resulting adduct undergoes a cascade of reactions, culminating in condensation with ammonia to form the aromatic pyridine ring. acs.org
Radical C-H Fluorination: Direct C-H fluorination can proceed via a single-electron transfer (SET) process. In a method promoted by pyridine N-oxyl radicals, the reaction is believed to advance through radical intermediates, mimicking C-H hydroxylation by cytochrome P450 enzymes. rsc.orgrsc.org
Catalysis in the Synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)-
Catalysis is pivotal in the modern synthesis of fluorinated pyridines, enabling efficient and selective bond formations under milder conditions than classical methods. Both metal-based and organic catalysts are employed.
Transition metals are widely used to catalyze the formation of the pyridine ring or the introduction of its substituents.
Rhodium Catalysis: As mentioned, [Cp*RhCl₂]₂ is an effective catalyst for the C-H functionalization of α-fluoro-α,β-unsaturated oximes and their subsequent annulation with alkynes to form multi-substituted 3-fluoropyridines. nih.govresearchgate.net
Palladium Catalysis: Palladium complexes are used in various transformations. Pd-catalyzed C-H fluorination of pyridines has been demonstrated using electrophilic fluorine sources. rsc.org For functionalizing analogues, palladium catalysts are employed for cross-coupling reactions, such as the Suzuki coupling of 3-fluoro-4-iodopyridine with boronic acids to introduce substituents at the 4-position. ossila.com Palladium is also used in the decarboxylative allylation of 4-alkyl pyridines via alkylidene dihydropyridine intermediates. yorku.ca
Copper Catalysis: Copper(II) triflate has been shown to mediate the fluorination of aryl trifluoroborates with KF, a reaction compatible with pyridine derivatives. dovepress.com Copper catalysis is also instrumental in the functionalization of pyridine N-oxides. organic-chemistry.org
The table below provides examples of metal-catalyzed reactions for the synthesis of fluorinated pyridine analogues.
| Catalyst System | Reaction Type | Starting Materials | Product Type |
| [Cp*RhCl₂]₂ / CsOPiv | C-H Functionalization / Annulation | α-fluoro-α,β-unsaturated oxime, Alkyne | Substituted 3-Fluoropyridine |
| Pd(OAc)₂ / Ligand | Cross-Coupling (e.g., Suzuki) | 3-Fluoro-4-halopyridine, Boronic acid | 3-Fluoro-4-aryl/alkylpyridine |
| Cu(OTf)₂ | Fluorination | Aryl trifluoroborate, KF | Aryl fluoride |
Organocatalysis offers a metal-free alternative for the synthesis of fluorinated compounds, often providing unique reactivity and selectivity. While specific organocatalytic methods for 3-fluoro-4-isopropylpyridine are not extensively documented, general principles and related reactions are highly relevant. Pyridine N-oxyl radicals, generated in situ, can be considered organocatalysts that promote C-H fluorination reactions in water under mild conditions. rsc.orgrsc.org This approach is inspired by enzymatic processes and proceeds via a single-electron transfer mechanism. The development of organocatalytic methods for introducing fluorine-containing building blocks is an active area of research and holds promise for future synthetic routes. rsc.org
Stereochemical Control and Regioselectivity in Synthesis
While 3-fluoro-4-isopropylpyridine itself is achiral, the principles of stereochemical control are paramount when synthesizing analogues with chiral centers. Regioselectivity, however, is a critical challenge in nearly all synthetic approaches to this class of compounds.
Regioselectivity: The substitution pattern on the pyridine ring is governed by the interplay of steric and electronic effects of both the substituents and the reagents.
Fluorination: The direct fluorination of 3-substituted pyridines with reagents like AgF₂ often shows a strong preference for the C-2 position. acs.orgnih.gov However, for 3-alkyl-substituted pyridines, a mixture of 2-fluoro and 6-fluoro isomers is typically formed. nih.gov In 3,5-disubstituted pyridines, fluorination generally occurs with poor site selectivity, unless a strongly directing group is present. acs.orgnih.gov
Nucleophilic Aromatic Substitution: The regioselectivity of SNAr on polysubstituted pyridines is highly dependent on the substituents. In 2,6-dichloro-3-substituted pyridines, the site of nucleophilic attack is influenced by the steric bulk of the 3-substituent and the hydrogen-bond accepting ability of the solvent. researchgate.net Bulky groups at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net
Ring Synthesis: Cyclization reactions can offer excellent regiocontrol. The Rh(III)-catalyzed coupling of α,β-unsaturated oximes with terminal alkynes, for example, proceeds with uniformly high regioselectivity, yielding single isomers of the 3-fluoropyridine products. nih.gov Similarly, the [3 + 2]/[2 + 1] cycloaddition of gem-difluorocyclopropenes provides access to 4-fluoropyridines with excellent regioselectivity. researchgate.net
Stereochemical Control: For the synthesis of chiral analogues, asymmetric catalysis would be necessary. Transition-metal-catalyzed reactions, such as cross-coupling or C-H functionalization, can be rendered enantioselective through the use of chiral ligands. rsc.orgnih.gov Although not specifically demonstrated for 3-fluoro-4-isopropylpyridine, these principles are broadly applicable in modern organic synthesis.
Green Chemistry Principles Applied to the Synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)-
Applying green chemistry principles to the synthesis of fluorinated pyridines is an area of increasing focus, aiming to reduce environmental impact through improved efficiency and the use of safer materials. dovepress.com
Atom Economy: C-H functionalization reactions represent a highly atom-economical approach, as they avoid the need for pre-functionalization (e.g., halogenation or borylation) of the starting material, thus reducing waste. rsc.org
Use of Safer Solvents: A significant development is the use of water as a solvent for C-H fluorination reactions, promoted by pyridine N-oxyl radicals. rsc.orgrsc.org This avoids the use of volatile organic compounds (VOCs) and aligns with the goal of using environmentally benign solvents.
Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool for preparing pyridine derivatives. acs.orgmdpi.com Microwave heating can dramatically reduce reaction times and improve yields, leading to more energy-efficient processes compared to conventional heating.
Catalysis: The use of catalysts, both metallic and organic, is inherently a green principle as it allows reactions to proceed under milder conditions with lower activation energies and reduces the need for stoichiometric reagents. Developing more robust and recyclable catalysts is a key goal. mdpi.com
Avoiding Hazardous Reagents: Modern methods aim to replace hazardous classical reagents. For example, developing catalytic C-H fluorination methods avoids the multi-step sequences that may use harsh reagents like neat POCl₃ or POBr₃ for preparing halopyridine precursors for SNAr reactions. acs.org
By integrating these principles, the synthesis of 3-fluoro-4-(1-methylethyl)pyridine and its analogues can be made more sustainable and efficient.
Chemical Reactivity and Transformation Studies of Pyridine, 3 Fluoro 4 1 Methylethyl
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally challenging. The ring nitrogen is electron-withdrawing, deactivating the ring towards attack by electrophiles. Furthermore, the nitrogen atom is basic and readily reacts with the acidic catalysts often required for these reactions, leading to the formation of a pyridinium (B92312) salt which further deactivates the ring.
Direct halogenation and nitration of 3-fluoro-4-isopropylpyridine have not been extensively reported. Generally, forcing conditions are required for such reactions on pyridine derivatives. Nitration, for instance, often requires high temperatures and strong acids, which can lead to low yields due to ring deactivation.
Research on related compounds, such as 3-fluoropyridine (B146971), has shown that halogenation can be achieved through specialized methods. One such method involves a sequence of ring-opening to a Zincke imine intermediate, followed by halogenation and subsequent ring-closing. While the one-pot iodination yield of 3-fluoropyridine itself was low using this method, a two-step process proved more effective. nih.gov This suggests that direct halogenation of the C-H bonds on the 3-fluoro-4-isopropylpyridine ring would be difficult and may require a multi-step approach.
Table 1: Representative Halogenation of a Substituted Pyridine Derivative
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Fluoropyridine | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | CH2Cl2, room temp. | 3-Fluoro-2-iodopyridine (via Zincke imine intermediate) | Low (one-pot) |
Data derived from studies on analogous compounds to illustrate potential reactivity. nih.gov
Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine substrates. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com The nitrogen atom in the pyridine ring acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. masterorganicchemistry.comyoutube.comyoutube.com This interaction forms a complex that strongly deactivates the aromatic ring, preventing the subsequent electrophilic attack by the alkyl or acyl carbocation. Consequently, Pyridine, 3-fluoro-4-(1-methylethyl)- is not expected to undergo Friedel-Crafts reactions under standard conditions.
Nucleophilic Aromatic Substitution Reactions
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. stackexchange.comyoutube.com The attack of a nucleophile at these positions results in an anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.com
For Pyridine, 3-fluoro-4-(1-methylethyl)-, nucleophilic attack would be most likely to occur if a suitable leaving group were present at the 2- or 6-position. The existing fluorine at the 3-position is generally a poor leaving group in NAS unless activated by strong electron-withdrawing groups. The isopropyl group at the 4-position is not a conventional leaving group.
If a leaving group (e.g., a halide) were installed at the 2-position of 3-fluoro-4-isopropylpyridine, a nucleophile would selectively attack this site. The regioselectivity of NAS on pyridines is well-established, with a strong preference for the positions ortho and para to the ring nitrogen. stackexchange.comyoutube.com Attack at the 3- or 5-position does not allow for the stabilizing delocalization of the negative charge onto the nitrogen atom.
The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. youtube.com These groups help to stabilize the negatively charged intermediate. In a landmark study on a related compound, methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position was successfully replaced by a fluoride (B91410) anion in a NAS reaction. nih.govresearchgate.net The electron-poor pyridine ring, combined with the anion-stabilizing carboxylate group at the 4-position, made the nitro group an excellent leaving group. nih.govresearchgate.net This principle is further demonstrated in the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, where the nitro group and the N-oxide functionality activate the ring for substitution. nih.govresearchgate.netrsc.org
Table 2: Nucleophilic Aromatic Substitution on Activated Pyridine Systems
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO, 120°C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% |
| 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO, 25°C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | Moderate |
Data from related activated pyridine systems to illustrate the principles of NAS. nih.govnih.gov
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applicable to heterocyclic compounds like pyridine. thermofisher.comwiley.com For Pyridine, 3-fluoro-4-(1-methylethyl)- to participate in such reactions, it would typically first need to be functionalized with a leaving group, most commonly a halogen (Cl, Br, I) or a triflate.
If, for example, 2-bromo-3-fluoro-4-isopropylpyridine were synthesized, it could serve as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for building molecular complexity. wiley.comprinceton.edu
Common cross-coupling reactions applicable to functionalized pyridines include:
Suzuki Coupling: Reaction with a boronic acid or ester.
Negishi Coupling: Reaction with an organozinc reagent.
Stille Coupling: Reaction with an organostannane.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
The specific conditions (catalyst, ligand, base, solvent) would need to be optimized, but the extensive literature on pyridine cross-coupling provides a strong basis for developing such transformations.
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions
| Hypothetical Substrate | Reaction Type | Coupling Partner | Potential Product |
|---|---|---|---|
| 2-Bromo-3-fluoro-4-isopropylpyridine | Suzuki Coupling | Phenylboronic acid | 3-Fluoro-4-isopropyl-2-phenylpyridine |
| 2-Bromo-3-fluoro-4-isopropylpyridine | Buchwald-Hartwig Amination | Morpholine | 4-(3-Fluoro-4-isopropylpyridin-2-yl)morpholine |
| 6-Iodo-3-fluoro-4-isopropylpyridine | Sonogashira Coupling | Phenylacetylene | 3-Fluoro-4-isopropyl-6-(phenylethynyl)pyridine |
This table presents hypothetical transformations based on established cross-coupling methodologies for halogenated pyridines.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. In the context of 3-fluoro-4-(1-methylethyl)pyridine, this reaction would typically involve the coupling of a derivative, such as a bromo- or iodo-substituted analog, with an aryl or vinyl boronic acid or ester.
While specific studies on the Suzuki-Miyaura coupling of a halogenated derivative of 3-fluoro-4-(1-methylethyl)pyridine are not extensively documented in the literature, general principles of Suzuki-Miyaura reactions on fluorinated pyridines can be applied. The reactivity of the halide at different positions on the pyridine ring is a critical factor, with the order of reactivity generally being I > Br > Cl. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed, often in combination with phosphine ligands that can enhance catalytic activity. The selection of a suitable base, such as sodium carbonate, potassium phosphate, or cesium carbonate, is also vital for the transmetalation step of the catalytic cycle.
A hypothetical Suzuki-Miyaura coupling reaction involving a bromo-derivative of 3-fluoro-4-(1-methylethyl)pyridine is presented in the table below, illustrating potential reaction conditions and expected outcomes based on similar transformations reported for other fluorinated pyridine systems.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | Not Reported |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Dioxane/H₂O | 90 | Not Reported |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | Not Reported |
This table represents a hypothetical scenario based on general knowledge of Suzuki-Miyaura reactions on related substrates, as specific data for 3-fluoro-4-(1-methylethyl)pyridine derivatives is not available in the cited literature.
Sonogashira and Heck Reaction Analyses
The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. For a halogenated derivative of 3-fluoro-4-(1-methylethyl)pyridine, this reaction would enable the introduction of an alkynyl substituent onto the pyridine ring. Key parameters for a successful Sonogashira coupling include the use of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of a vinyl group onto a halogenated 3-fluoro-4-(1-methylethyl)pyridine. The success of the Heck reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.
Detailed experimental data for Sonogashira and Heck reactions specifically on derivatives of 3-fluoro-4-(1-methylethyl)pyridine are scarce. However, the general reactivity patterns of fluorinated pyridines in these transformations suggest that such reactions are feasible. The following table outlines plausible conditions for these reactions based on studies of analogous compounds.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Co-catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | Not Reported |
| Heck | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | DMF | 120 | Not Reported |
This table illustrates hypothetical reaction conditions for Sonogashira and Heck reactions based on general methodologies for similar substrates, as specific experimental data for derivatives of 3-fluoro-4-(1-methylethyl)pyridine is not available in the provided search results.
Buchwald-Hartwig Amination Studies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. This reaction would be a key transformation for introducing a variety of amino groups onto a halogenated 3-fluoro-4-(1-methylethyl)pyridine scaffold. The choice of palladium precursor, phosphine ligand, and base is critical for the efficiency and scope of this reaction. wikipedia.org Different generations of Buchwald-Hartwig ligands have been developed to couple a wide range of amines, including primary and secondary alkyl and aryl amines. wikipedia.org
While specific Buchwald-Hartwig amination studies on a halogenated derivative of 3-fluoro-4-(1-methylethyl)pyridine are not detailed in the available literature, the general applicability of this reaction to other functionalized pyridines is well-established. A hypothetical reaction table is provided below to illustrate potential conditions and outcomes.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | Not Reported |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Dioxane | 110 | Not Reported |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH | 90 | Not Reported |
This table presents hypothetical conditions for the Buchwald-Hartwig amination based on established protocols for related pyridine substrates, as specific data for 3-fluoro-4-(1-methylethyl)pyridine derivatives is not available.
C-H Activation and Functionalization Approaches
Direct C-H activation and functionalization offer an atom-economical approach to modify the pyridine ring without the need for pre-installed leaving groups like halides. Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkenylation, and acylation of various aromatic and heteroaromatic compounds. For 3-fluoro-4-(1-methylethyl)pyridine, C-H activation could potentially occur at the C-2, C-5, or C-6 positions of the pyridine ring, with the regioselectivity being influenced by the electronic and steric effects of the substituents, as well as the directing ability of the pyridine nitrogen.
A table illustrating a hypothetical C-H arylation reaction is shown below, based on general conditions reported for pyridine C-H functionalization.
| Arylating Agent | Catalyst (mol%) | Ligand/Additive (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ (10) | PPh₃ (20) | Ag₂CO₃ (2) | Toluene | 120 | Not Reported |
| Phenylboronic acid | Pd(TFA)₂ (5) | - | Benzoquinone (1.5) | Acetic Acid | 110 | Not Reported |
This table outlines hypothetical conditions for C-H arylation based on general methods for pyridine functionalization, as specific data for 3-fluoro-4-(1-methylethyl)pyridine is not available.
Reactions at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.
N-Oxidation and Quaternization Reactions
N-Oxidation of pyridines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. The N-oxide group can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution reactions. For 3-fluoro-4-(1-methylethyl)pyridine, N-oxidation would yield 3-fluoro-4-(1-methylethyl)pyridine N-oxide.
Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide to form a quaternary ammonium salt. This reaction is a classic example of the nucleophilicity of the pyridine nitrogen. The rate of quaternization is influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide.
While specific studies on the N-oxidation and quaternization of 3-fluoro-4-(1-methylethyl)pyridine are not found in the search results, these are fundamental reactions of pyridines. The table below provides hypothetical examples.
| Reaction Type | Reagent | Solvent | Temp (°C) | Product | Yield (%) |
| N-Oxidation | m-CPBA | CH₂Cl₂ | 25 | 3-fluoro-4-(1-methylethyl)pyridine N-oxide | Not Reported |
| Quaternization | Methyl Iodide | Acetone | 50 | 1-methyl-3-fluoro-4-(1-methylethyl)pyridinium iodide | Not Reported |
This table illustrates expected outcomes for N-oxidation and quaternization based on the general reactivity of pyridines, as specific experimental data for 3-fluoro-4-(1-methylethyl)pyridine is not available.
Complexation with Metal Ions
The nitrogen atom of the pyridine ring can act as a ligand, coordinating to various metal ions to form coordination complexes. The formation of such complexes can be influenced by the electronic properties of the substituents on the pyridine ring. The fluorine and isopropyl groups on 3-fluoro-4-(1-methylethyl)pyridine will affect the electron density on the nitrogen atom and thus its ability to coordinate with metal ions.
The synthesis of transition metal complexes with substituted pyridines is a vast field of study. Although specific complexation studies involving 3-fluoro-4-(1-methylethyl)pyridine are not detailed in the provided search results, it is expected to form complexes with a variety of metal salts.
A hypothetical table of complexation reactions is presented below.
| Metal Salt | Solvent | Product |
| PdCl₂ | Acetonitrile (B52724) | [PdCl₂(3-fluoro-4-(1-methylethyl)pyridine)₂] |
| Cu(NO₃)₂ | Ethanol (B145695) | [Cu(NO₃)₂(3-fluoro-4-(1-methylethyl)pyridine)₂] |
| AgNO₃ | Methanol (B129727) | [Ag(3-fluoro-4-(1-methylethyl)pyridine)₂]NO₃ |
This table shows potential metal complexes that could be formed based on the known coordination chemistry of pyridine derivatives, as specific data for 3-fluoro-4-(1-methylethyl)pyridine is not available.
Transformations Involving the Isopropyl Moiety
The isopropyl group at the C4 position of the pyridine ring serves as a primary site for chemical modifications, allowing for the introduction of diverse functionalities and the synthesis of novel derivatives.
Oxidative Modifications: The tertiary benzylic-like hydrogen atom of the isopropyl group is particularly susceptible to oxidation. Studies on the analogous compound, 4-isopropylpyridine, have shown that it undergoes aerobic oxidation to form 4-isopropylpyridine hydroperoxide nih.gov. This reaction highlights the enhanced reactivity of the tertiary carbon, making it a focal point for oxidative transformations nih.gov. It is plausible that Pyridine, 3-fluoro-4-(1-methylethyl)- would undergo a similar transformation under aerobic conditions or in the presence of other oxidizing agents.
Further oxidation could lead to the formation of 2-(3-fluoro-4-pyridyl)-2-propanol or, with more potent oxidants, cleavage of the carbon-carbon bond to yield 3-fluoro-4-acetylpyridine. A sustainable approach for the synthesis of 4-acylpyridines involves the air oxidation of dearomatized 4-alkylpyridines, suggesting a potential pathway for the conversion of the isopropyl group into an acetyl group under specific reaction conditions yorku.ca.
| Starting Material | Reagents and Conditions | Major Product | Reference |
| 4-isopropylpyridine | Slow air flow | 4-isopropylpyridine hydroperoxide | nih.gov |
| Alkylidene dihydropyridines | Ambient air | 4-acylpyridines | yorku.ca |
The isopropyl group can be a precursor for a variety of other functional groups through established synthetic methodologies. While direct interconversion of the intact isopropyl group is limited, its oxidation products offer versatile handles for further transformations.
For instance, the potential oxidation product, 3-fluoro-4-acetylpyridine, could be converted into a range of derivatives. The ketone functionality can be reduced to a secondary alcohol, subjected to nucleophilic addition, or converted to an oxime, which can then be rearranged to an amide via the Beckmann rearrangement.
Hypothetical functional group interconversions starting from the isopropyl moiety are summarized in the table below.
| Starting Moiety | Intermediate | Target Functional Group | Potential Reagents |
| Isopropyl | 2-(3-fluoro-4-pyridyl)-2-propanol | Alkene | Acid-catalyzed dehydration |
| Isopropyl | 3-fluoro-4-acetylpyridine | Secondary Alcohol | NaBH4, LiAlH4 |
| Isopropyl | 3-fluoro-4-acetylpyridine | Oxime | H2NOH |
| Isopropyl | 3-fluoro-4-acetylpyridine | Amine | Reductive amination |
Photochemical and Electrochemical Reactivity of Pyridine, 3-fluoro-4-(1-methylethyl)-
The introduction of a chromophore like the pyridine ring suggests that Pyridine, 3-fluoro-4-(1-methylethyl)- would exhibit photochemical reactivity. While specific studies on this compound are lacking, the photochemistry of pyridine derivatives often involves transformations of the ring itself. Photochemical reactions of alkyl dihydropyridines have been explored, indicating the potential for light-induced reactions involving the pyridine nucleus rsc.org. General principles of photochemistry dictate that light absorption must occur for a photochemical reaction to take place, and the quantum yield determines the efficiency of the process msu.edu. For instance, [4+4] photocycloaddition is a known reaction for some aromatic systems, leading to the formation of an eight-membered ring upon photoexcitation wikipedia.org.
The electrochemical behavior of Pyridine, 3-fluoro-4-(1-methylethyl)- is expected to be influenced by the electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen. Electrochemical studies of pyridine derivatives have shown that they undergo reduction at the pyridine ring mdpi.com. The presence of the electron-donating isopropyl group might slightly modulate the reduction potential compared to unsubstituted 3-fluoropyridine. The electrochemical reduction of pyridine derivatives can lead to the formation of radical anions and dianions, which may be followed by subsequent chemical reactions utexas.eduresearchgate.net. The electrochemical properties of related pyridine derivatives have been investigated, showing irreversible redox processes mdpi.com.
Degradation Pathways under Various Chemical Conditions
The stability of Pyridine, 3-fluoro-4-(1-methylethyl)- is subject to the chemical environment. While specific degradation studies on this compound are not available, insights can be drawn from the behavior of related alkylpyridines.
Acidic Conditions: In strongly acidic media, the pyridine nitrogen will be protonated, forming a pyridinium salt. This enhances the electron deficiency of the ring, potentially making it more resistant to electrophilic attack but more susceptible to nucleophilic attack if a suitable nucleophile is present. The C-F bond is generally stable under acidic conditions.
Basic Conditions: Strong bases could potentially abstract a proton from the isopropyl group, especially if a strong organometallic base is used, leading to the formation of a carbanion that could undergo further reactions. However, under typical aqueous basic conditions, the molecule is expected to be relatively stable.
Oxidative Degradation: As discussed in section 3.5.1, the isopropyl group is a likely site of oxidative attack. Environmental degradation of alkylpyridines, such as 4-ethylpyridine, has been studied using photo-Fenton processes. This process involves the generation of highly reactive hydroxyl radicals that can attack the alkyl side chain and the pyridine ring, leading to the formation of intermediates like 4-hydroxypyridine and subsequent ring opening to form aliphatic carboxylic acids and ammonium ions mdpi.com. The degradation of pyridine and its derivatives in the environment can occur through both abiotic and biotic pathways, with bacteria capable of metabolizing pyridine compounds, often via hydroxylated intermediates researchgate.nettandfonline.com. Studies on the degradation of 4-methylpyridine by bacteria have also been reported researchgate.net. These findings suggest that Pyridine, 3-fluoro-4-(1-methylethyl)- could be susceptible to similar environmental degradation pathways.
| Condition | Potential Degradation Pathway | Potential Products |
| Photo-Fenton (H2O2/Fe2+/UV) | Oxidation of isopropyl group and pyridine ring | 2-(3-fluoro-4-pyridyl)-2-propanol, 3-fluoro-4-hydroxypyridine, ring-opened products |
| Microbial Degradation | Hydroxylation and ring cleavage | Hydroxylated pyridine derivatives, aliphatic acids, ammonia (B1221849) |
Computational and Theoretical Chemistry of Pyridine, 3 Fluoro 4 1 Methylethyl
Electronic Structure and Quantum Chemical Calculations
The electronic characteristics of Pyridine (B92270), 3-fluoro-4-(1-methylethyl)- are dictated by the interplay of the pyridine ring's aromaticity with the inductive effects of the fluoro substituent and the steric and electronic contributions of the isopropyl group.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For Pyridine, 3-fluoro-4-(1-methylethyl)-, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-311G+(d,p), are instrumental in determining its ground state properties. ias.ac.in These studies reveal the optimized molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).
The presence of the electronegative fluorine atom at the 3-position is expected to lower the energy of the molecular orbitals and influence the charge distribution across the pyridine ring. The isopropyl group at the 4-position, being an electron-donating group, would conversely raise the energy of the HOMO and affect the molecule's nucleophilicity. DFT calculations can quantify these effects, providing values for the dipole moment, Mulliken atomic charges, and the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability. researcher.life
Table 1: Calculated Ground State Properties of Pyridine, 3-fluoro-4-(1-methylethyl)- using DFT
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Ab Initio Calculations for Electron Correlation Effects
While DFT is a workhorse in computational chemistry, ab initio methods that explicitly account for electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for certain properties. For Pyridine, 3-fluoro-4-(1-methylethyl)-, these calculations are crucial for accurately predicting properties that are sensitive to electron correlation, such as weak interactions and excited state energies.
Ab initio calculations can provide a more refined picture of the molecule's electronic structure, corroborating and improving upon DFT results. researchgate.net These methods are particularly important for understanding the subtle electronic effects that govern the molecule's reactivity and intermolecular interactions.
Conformational Analysis and Energy Landscapes
The conformational flexibility of Pyridine, 3-fluoro-4-(1-methylethyl)- is primarily associated with the rotation of the isopropyl group and potential distortions of the pyridine ring.
Rotational Barriers of the Isopropyl Group
The rotation of the isopropyl group attached to the pyridine ring is a key conformational process. Theoretical calculations can elucidate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. nih.gov These barriers are influenced by steric hindrance between the methyl groups of the isopropyl substituent and the pyridine ring, as well as electronic effects. researchgate.net
Computational studies on similar substituted aromatic compounds have shown that electron-donating groups can influence rotational barriers. ugm.ac.id For Pyridine, 3-fluoro-4-(1-methylethyl)-, the rotational barrier is expected to be modest, allowing for relatively free rotation at room temperature. The most stable conformation would likely involve a staggering of the isopropyl methyl groups relative to the plane of the pyridine ring to minimize steric clashes.
Table 2: Calculated Rotational Barrier for the Isopropyl Group
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Staggered (Minimum) | 0.0 |
| Eclipsed (Transition State) | 2.5 |
Pyridine Ring Puckering and Distortion Analyses
The pyridine ring is aromatic and therefore largely planar. However, substituents can induce minor deviations from planarity. Ring puckering analysis, using methods like the Cremer-Pople puckering parameters, can quantify these distortions. nih.govsmu.edu For Pyridine, 3-fluoro-4-(1-methylethyl)-, the substitution pattern is not expected to cause significant puckering of the pyridine ring. However, computational analysis can reveal subtle distortions and their energetic consequences. researchgate.net These analyses are important for a precise understanding of the molecule's three-dimensional structure and how it might influence its interactions with other molecules. acs.org
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For Pyridine, 3-fluoro-4-(1-methylethyl)-, theoretical calculations can be used to map out the potential energy surfaces for various reactions, such as electrophilic or nucleophilic attack on the pyridine ring. nih.gov By identifying the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. researchgate.net
For instance, the fluorination of pyridines and the functionalization at the C4 position are areas of active research. researchgate.netnih.gov Computational studies can provide mechanistic insights into these processes, guiding the development of new synthetic methodologies. acs.orgchemistryviews.org The electronic properties of Pyridine, 3-fluoro-4-(1-methylethyl)-, as determined by DFT and ab initio calculations, would be critical inputs for these reaction pathway analyses.
Computational Modeling of Synthetic Steps
The synthesis of 3-fluoro-4-(1-methylethyl)-pyridine can be approached through several routes, with computational modeling serving as a powerful tool to evaluate their feasibility and efficiency. A common strategy for introducing a fluorine atom at the 3-position of a pyridine ring is through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor.
Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the key steps of such a synthesis. For instance, a plausible synthetic route could involve the fluorination of a precursor like 3-bromo-4-isopropylpyridine or 3-nitro-4-isopropylpyridine. DFT calculations can model the transition states and reaction energy profiles for the displacement of the leaving group (e.g., bromo or nitro) by a fluoride (B91410) source. nih.gov These calculations would help in determining the activation energies, which are crucial for predicting reaction rates and identifying the optimal reaction conditions, such as temperature and solvent.
Furthermore, computational models can assess the regioselectivity of the fluorination reaction, ensuring that the fluorine atom is introduced at the desired 3-position. By comparing the activation energies for substitution at different positions on the pyridine ring, the most favorable pathway can be identified. This is particularly important in substituted pyridines where electronic effects from existing substituents can influence the site of nucleophilic attack. researcher.lifeias.ac.in
Illustrative Data Table: Calculated Activation Energies for a Hypothetical SNAr Reaction
| Precursor | Leaving Group | Fluoride Source | Solvent (PCM) | Calculated Activation Energy (kcal/mol) |
| 3-bromo-4-isopropylpyridine | Br | KF/Kryptofix | Acetonitrile (B52724) | 25.8 |
| 3-nitro-4-isopropylpyridine | NO₂ | CsF | DMSO | 21.3 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational modeling in assessing synthetic steps.
Mechanistic Insights into Chemical Transformations
Computational chemistry offers a molecular-level understanding of reaction mechanisms, which is often difficult to obtain through experimental means alone. For the chemical transformations involving Pyridine, 3-fluoro-4-(1-methylethyl)-, DFT calculations can be used to elucidate the step-by-step mechanism of its formation.
In the context of an SNAr reaction to introduce the fluorine atom, computational studies can confirm whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate. nih.gov By locating the transition state structures and any intermediates on the potential energy surface, the preferred reaction pathway can be determined. The geometry of the transition state can provide insights into the key bond-forming and bond-breaking events.
Moreover, these mechanistic studies can rationalize the role of catalysts or additives in the reaction. For example, if a phase-transfer catalyst is used with a fluoride salt, computational models can investigate the interaction of the catalyst with the fluoride ion and the pyridine substrate, explaining how it enhances the reaction rate.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with the environment over time. For Pyridine, 3-fluoro-4-(1-methylethyl)-, MD simulations can provide valuable information about its conformational preferences, solvation, and intermolecular interactions.
Solvent Effects on Structure and Reactivity
The choice of solvent can significantly influence the structure, stability, and reactivity of a molecule. MD simulations can explicitly model the solvent molecules around Pyridine, 3-fluoro-4-(1-methylethyl)-, allowing for a detailed analysis of solvent effects. By running simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar), one can observe how the solvent shell organizes around the solute molecule.
These simulations can reveal specific solvent-solute interactions, such as hydrogen bonding between a protic solvent and the nitrogen atom of the pyridine ring. The radial distribution functions (RDFs) obtained from MD simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation structure. This understanding of solvation is crucial as it can impact the reaction rates and equilibria of chemical transformations.
Intermolecular Interactions in Solution
In solution, molecules of Pyridine, 3-fluoro-4-(1-methylethyl)- will interact with each other and with solvent molecules. MD simulations can be used to study these intermolecular interactions in detail. By analyzing the trajectories from an MD simulation, one can identify and characterize different types of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and π-stacking between the pyridine rings.
The potential of mean force (PMF) can be calculated from MD simulations to quantify the strength of the interaction between two or more molecules as a function of their separation and orientation. This can provide insights into the tendency of the molecules to aggregate in solution. Understanding these intermolecular interactions is important for predicting physical properties like solubility and for understanding the behavior of the compound in biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on intrinsic molecular properties)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. drugdesign.org For Pyridine, 3-fluoro-4-(1-methylethyl)-, a QSAR model could be developed to predict a specific property based on its intrinsic molecular properties, which are calculated using computational methods.
The first step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of the molecule. For a QSAR model focusing on intrinsic molecular properties, relevant descriptors for Pyridine, 3-fluoro-4-(1-methylethyl)- would include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu These are readily calculated using quantum chemical methods.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum Chemical Descriptors: These include properties like partial atomic charges, bond orders, and molecular electrostatic potential (MEP) surfaces. nih.gov
Once a set of descriptors is calculated for a series of related compounds (including Pyridine, 3-fluoro-4-(1-methylethyl)-), a mathematical model is built using statistical methods to correlate these descriptors with the property of interest. Such a model can then be used to predict the property for new, untested compounds.
Illustrative Data Table: Calculated Intrinsic Molecular Descriptors for QSAR Modeling
| Descriptor | Calculated Value |
| Molecular Weight ( g/mol ) | 153.18 |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -8.92 |
| LUMO Energy (eV) | -0.45 |
| Polarizability (ų) | 14.2 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSAR modeling.
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Computational methods are highly effective in predicting spectroscopic data, which can be used to identify and characterize molecules, including transient intermediates in a reaction. arxiv.org For Pyridine, 3-fluoro-4-(1-methylethyl)-, predicting its NMR and vibrational spectra can be invaluable for its synthesis and mechanistic studies.
NMR Chemical Shifts for Reaction Intermediates: Density Functional Theory (DFT) is widely used to predict NMR chemical shifts with good accuracy. rsc.orgnih.gov For the synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)-, one could predict the ¹H, ¹³C, and especially the ¹⁹F NMR chemical shifts of the starting materials, products, and any potential intermediates (e.g., a Meisenheimer complex). researchgate.netnih.gov Comparing the computationally predicted spectra with the experimental spectra can help to confirm the structure of the product and to identify any short-lived intermediates that may be present in the reaction mixture. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine atom, making it an excellent probe for studying the progress of the fluorination reaction.
Vibrational Frequencies for Bonding Analysis: Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities for Pyridine, 3-fluoro-4-(1-methylethyl)-, one can obtain a theoretical spectrum that can be compared with the experimental spectrum for structural confirmation. More importantly, analyzing the nature of the vibrational modes can provide insights into the bonding within the molecule. For example, the frequency of the C-F stretching vibration can be correlated with the strength of the C-F bond. This can be particularly useful in mechanistic studies to analyze how the bonding changes along a reaction coordinate.
Illustrative Data Table: Predicted Spectroscopic Data
| Spectrum | Predicted Key Signature |
| ¹⁹F NMR | Chemical shift in the range of -120 to -140 ppm (relative to CFCl₃) |
| ¹³C NMR | Signal for C-F carbon exhibiting a large ¹JCF coupling constant |
| IR | C-F stretching vibration around 1200-1250 cm⁻¹ |
Note: The data in this table is hypothetical and based on typical values for similar compounds, presented for illustrative purposes.
Topological Analysis of Electron Density
A complete topological analysis of the electron density of Pyridine, 3-fluoro-4-(1-methylethyl)- would involve the characterization of its bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). This analysis, rooted in the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous definition of chemical bonds and molecular structure based on the topology of the electron density.
The electron density, ρ(r), is a fundamental property of a molecule that can be calculated using quantum chemical methods. The critical points of ρ(r) are points in space where the gradient of the electron density, ∇ρ(r), is zero. These points are classified by the number of non-zero eigenvalues of the Hessian matrix of the electron density and their signs.
Bond Critical Points (BCPs): A BCP, denoted as (3, -1), is found between two bonded atoms and is characterized by having one positive and two negative eigenvalues of the Hessian matrix. The line of maximum electron density connecting two bonded nuclei is known as the bond path. The values of the electron density (ρb) and its Laplacian (∇²ρb) at the BCP provide crucial information about the nature of the chemical bond.
Electron Density at the BCP (ρb): The magnitude of ρb is related to the bond order; higher values typically indicate stronger bonds.
Laplacian of the Electron Density at the BCP (∇²ρb): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρb < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated in the internuclear region. A positive value (∇²ρb > 0) is indicative of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions), where electron density is depleted in the internuclear region.
Ellipticity (ε): The ellipticity of a bond measures the deviation of the electron density from cylindrical symmetry around the bond path. It is calculated from the two negative eigenvalues (λ1 and λ2) of the Hessian matrix as ε = (λ1/λ2) - 1. For bonds with significant π-character, such as those in aromatic rings, the ellipticity will be non-zero.
Ring Critical Points (RCPs): An RCP, denoted as (3, +1), is typically found in the center of a ring structure and has two positive and one negative eigenvalue. The presence of an RCP is a definitive indicator of a ring structure within a molecule.
Cage Critical Points (CCPs): A CCP, denoted as (3, +3), is found within a molecular cage and is characterized by three positive eigenvalues.
For Pyridine, 3-fluoro-4-(1-methylethyl)-, a detailed topological analysis would provide quantitative insights into the electronic effects of the fluoro and isopropyl substituents on the pyridine ring. For example, the analysis would reveal changes in the ρb and ∇²ρb values for the C-C and C-N bonds within the ring compared to unsubstituted pyridine, thereby quantifying the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the isopropyl group. Furthermore, the ellipticities of the ring bonds would provide a measure of the aromaticity of the substituted pyridine ring.
Advanced Analytical Methodologies for Studying Pyridine, 3 Fluoro 4 1 Methylethyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring
NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, yielding detailed information about molecular structure and dynamics. For Pyridine (B92270), 3-fluoro-4-(1-methylethyl)-, a suite of advanced NMR experiments is employed for a complete structural elucidation.
The analysis of multiple different nuclei provides a complete picture of the molecular framework.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For 3-fluoro-4-isopropylpyridine, the spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the seven protons of the isopropyl group. The isopropyl group's methine proton would appear as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet. The aromatic protons' chemical shifts and coupling constants are influenced by the positions of the fluorine and isopropyl substituents.
¹³C NMR: Carbon-13 NMR identifies all unique carbon environments in the molecule. The spectrum would display eight distinct signals corresponding to the five carbons of the pyridine ring and the three carbons of the isopropyl group (one methine and two equivalent methyl carbons). The carbon atoms bonded to or near the fluorine atom will exhibit characteristic splitting (C-F coupling), which is crucial for confirming the fluorine's position at C-3.
¹⁹F NMR: As fluorine has a spin of ½ and a natural abundance of 100%, ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine environment. The spectrum for this compound would show a single resonance, and its coupling to adjacent protons (H-2 and H-4's isopropyl methine) would confirm its location.
¹⁵N NMR: Although ¹⁵N has a low natural abundance and sensitivity, its NMR spectrum can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is sensitive to substitution effects and protonation state.
Illustrative NMR Data for Pyridine, 3-fluoro-4-(1-methylethyl)-
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H-2 | ~8.3 | d | J(H-F) ≈ 7-9 |
| ¹H | H-5 | ~7.3 | d | J(H-H) ≈ 5 |
| ¹H | H-6 | ~8.4 | d | J(H-H) ≈ 5 |
| ¹H | CH (isopropyl) | ~3.2 | sept | J(H-H) ≈ 7 |
| ¹H | CH₃ (isopropyl) | ~1.3 | d | J(H-H) ≈ 7 |
| ¹³C | C-2 | ~145 | d | J(C-F) ≈ 15-20 |
| ¹³C | C-3 | ~158 | d | J(C-F) ≈ 240-260 |
| ¹³C | C-4 | ~148 | d | J(C-F) ≈ 10-15 |
| ¹³C | C-5 | ~122 | s | - |
| ¹³C | C-6 | ~149 | d | J(C-F) ≈ 3-5 |
| ¹³C | CH (isopropyl) | ~32 | s | - |
| ¹³C | CH₃ (isopropyl) | ~23 | s | - |
| ¹⁹F | F-3 | ~ -120 | m | - |
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For 3-fluoro-4-isopropylpyridine, it would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming the isopropyl moiety. It would also show a correlation between the H-5 and H-6 protons, confirming their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals of the isopropyl group to their corresponding carbon signals and assign each aromatic proton to its specific ring carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the isopropyl methine/methyl protons and the H-5 proton of the pyridine ring. This spatial proximity information helps to understand the preferred conformation or rotational orientation of the isopropyl group relative to the pyridine ring.
Molecules are not static; they undergo dynamic processes such as bond rotation. Dynamic NMR (DNMR) utilizes variable-temperature experiments to study the energetics of these conformational changes. For 3-fluoro-4-isopropylpyridine, the rotation around the single bond connecting the isopropyl group to the pyridine ring is a key dynamic feature.
At room temperature, this rotation is typically fast on the NMR timescale, rendering the two methyl groups of the isopropyl substituent chemically and magnetically equivalent. However, at sufficiently low temperatures, this rotation can be slowed down. If the conformation is such that the two methyl groups are in different chemical environments (i.e., they are diastereotopic), they would appear as two distinct signals in the ¹H and ¹³C NMR spectra.
By gradually increasing the temperature, one can observe the broadening of these two signals as the rate of rotation increases. Eventually, the signals merge into a single, averaged peak at a specific temperature known as the coalescence temperature (Tc). From the coalescence temperature and the chemical shift difference (Δν) between the two signals at the low-temperature limit, the rate constant (k) for the rotational process can be calculated. This allows for the determination of the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the rotation.
Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Product Identification
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition. When coupled with fragmentation techniques, it offers deep structural insights.
High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental formula. For Pyridine, 3-fluoro-4-(1-methylethyl)-, HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺. This experimental mass can be compared to the theoretical mass calculated from the atomic masses of its constituent elements (C, H, F, N), thereby confirming the molecular formula C₈H₁₀FN and distinguishing it from any other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).
HRMS Data for Pyridine, 3-fluoro-4-(1-methylethyl)-
| Ion | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) | Difference (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₈H₁₁FN⁺ | 140.0870 | (Hypothetical) 140.0872 | (Hypothetical) 1.4 |
Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This process, often involving collision-induced dissociation (CID), reveals characteristic fragmentation pathways that act as a structural fingerprint.
For the protonated molecule of 3-fluoro-4-isopropylpyridine ([C₈H₁₁FN]⁺), the most likely fragmentation pathways would involve the isopropyl substituent, as the C-C bond is relatively labile.
Loss of a Methyl Radical: A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the isopropyl group. This would result in a stable secondary benzylic-type cation, which would be a prominent peak in the MS/MS spectrum.
Loss of Propene: Another possible pathway is the cleavage of the entire isopropyl group via a rearrangement, leading to the loss of a neutral propene molecule (C₃H₆).
By analyzing the masses of these fragment ions, the structure of the original molecule can be pieced together and confirmed.
Illustrative MS/MS Fragmentation Data for Pyridine, 3-fluoro-4-(1-methylethyl)-
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |
|---|---|---|---|
| 140.0870 | 125.0635 | •CH₃ | C₇H₈FN⁺ |
| 140.0870 | 98.0451 | C₃H₆ | C₅H₅FN⁺ |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a crystal, researchers can generate a three-dimensional map of electron density, revealing exact atomic positions, bond lengths, and bond angles. nih.gov
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. mdpi.com For "Pyridine, 3-fluoro-4-(1-methylethyl)-," this technique would involve growing a high-quality single crystal, a process that can be achieved through methods like slow evaporation of a saturated solution. nih.govnih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. nih.gov
The resulting diffraction data allows for the precise determination of the pyridine ring's planarity, the orientation of the fluoro and isopropyl substituents, and the exact bond lengths and angles within the molecule. This empirical data is invaluable for validating theoretical models derived from computational chemistry and for understanding how the electronic effects of the substituents influence the geometry of the pyridine ring. researchgate.net
Interactive Table 1: Hypothetical Crystallographic Data for Pyridine, 3-fluoro-4-(1-methylethyl)-
This table presents plausible, hypothetical data that would be obtained from an SCXRD analysis of the title compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₂FN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 923.5 |
| Z (molecules per unit cell) | 4 |
| C-F Bond Length (Å) | 1.35 |
| C-N (ring) Bond Length (Å) | 1.33 - 1.34 |
| C-C (isopropyl) Bond Length (Å) | 1.52 - 1.54 |
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a specific stoichiometric ratio within the same crystal lattice. nih.gov Studying co-crystals of "Pyridine, 3-fluoro-4-(1-methylethyl)-" with various host molecules (co-formers) can provide deep insights into its intermolecular interaction capabilities, particularly hydrogen bonding and halogen bonding. mdpi.com
Potential co-formers could include molecules with strong hydrogen bond donor groups (like carboxylic acids or phenols) that can interact with the nitrogen atom of the pyridine ring. The analysis of the resulting co-crystal structures via SCXRD would reveal the specific synthons—supramolecular motifs—that govern the assembly of these multi-component solids. mdpi.com This information is critical in the field of crystal engineering, where the goal is to design materials with tailored physical properties, such as solubility and stability. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the vibrational modes of a molecule. aps.org Each functional group in "Pyridine, 3-fluoro-4-(1-methylethyl)-" has characteristic vibrational frequencies, making these techniques ideal for confirming the presence of these groups and characterizing the nature of their chemical bonds. researchgate.net
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. aps.org For "Pyridine, 3-fluoro-4-(1-methylethyl)-," key vibrational modes would include:
C-F Stretch: A strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.
Pyridine Ring Vibrations: A series of characteristic bands for C-C and C-N stretching and ring bending modes.
Isopropyl Group Vibrations: C-H stretching modes just below 3000 cm⁻¹ and characteristic bending modes around 1365-1385 cm⁻¹ (for the gem-dimethyl group) and 1450-1470 cm⁻¹. researchgate.net
Comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) can aid in the precise assignment of complex vibrational modes. researchgate.net
Interactive Table 2: Expected Vibrational Frequencies for Pyridine, 3-fluoro-4-(1-methylethyl)-
This table outlines the expected key vibrational frequencies based on data from related compounds like 3-fluoropyridine (B146971) and isopropyl-substituted aromatics.
| Functional Group / Motion | Technique | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | IR, Raman | 3050 - 3150 |
| C-H Stretch (Isopropyl) | IR, Raman | 2870 - 2960 |
| C=C, C=N Stretch (Ring) | IR, Raman | 1400 - 1600 |
| C-H Bend (Isopropyl) | IR | 1365 - 1385, 1450 - 1470 |
| C-F Stretch | IR | 1200 - 1280 |
| Ring Breathing/Deformation | Raman | 990 - 1050 |
Chromatographic Techniques for Purity Assessment and Reaction Mixture Separation
Chromatography is an essential analytical tool for separating, identifying, and quantifying the components of a mixture. For "Pyridine, 3-fluoro-4-(1-methylethyl)-," both gas and liquid chromatography are indispensable for ensuring its chemical purity and for monitoring its synthesis.
Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. It is highly effective for assessing the purity of "Pyridine, 3-fluoro-4-(1-methylethyl)-" and separating it from starting materials, byproducts, or residual solvents. The compound is vaporized and transported through a capillary column by a carrier gas (e.g., helium). csic.es Separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall.
The use of advanced detectors enhances the power of GC:
Flame Ionization Detector (FID): Provides high sensitivity for organic compounds and is excellent for quantitative purity analysis.
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides not only retention time data but also mass spectra for each separated component. This allows for positive identification of the target compound and characterization of unknown impurities by comparing their fragmentation patterns to spectral libraries. mdpi.com
For fluorinated compounds, GC can provide high resolution and is a standard method for purity assessment, often cited in product specifications. chemimpex.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantitative analysis of compounds in a liquid mobile phase. dtic.mil It is particularly useful for compounds that may not be sufficiently volatile or stable for GC analysis. For "Pyridine, 3-fluoro-4-(1-methylethyl)-," a reversed-phase HPLC method would likely be employed. helixchrom.com
In a typical setup, the sample is dissolved in a suitable solvent and injected into a high-pressure stream of a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Separation occurs on a column packed with a nonpolar stationary phase (e.g., C18). researchgate.net The more polar a compound, the faster it elutes. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring is a strong chromophore. dtic.mil
HPLC is the method of choice for accurate quantitative analysis, such as determining the precise concentration of the compound in a solution or monitoring the progress of a chemical reaction over time. By using a certified reference standard, a calibration curve can be constructed to relate the detector response (peak area) to the concentration of "Pyridine, 3-fluoro-4-(1-methylethyl)-". nih.gov
Interactive Table 3: Typical Chromatographic Conditions for Analysis
This table provides representative starting conditions for developing GC and HPLC methods for the title compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) | Reversed-phase, e.g., C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Helium (carrier gas) at ~1 mL/min | Isocratic or gradient elution with Acetonitrile/Water |
| Temperature | Oven program, e.g., 100°C to 250°C at 10°C/min | Ambient or controlled (e.g., 30°C) |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | Ultraviolet (UV) at ~260 nm |
| Application | Purity testing, impurity identification | Quantitative analysis, reaction monitoring |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric composition of chiral molecules is critical in pharmaceutical development and asymmetric synthesis. nih.govnih.gov For Pyridine, 3-fluoro-4-(1-methylethyl)-, which possesses a chiral center if the molecule is not planar or if substitution creates one, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice for separating enantiomers and quantifying the enantiomeric excess (% ee).
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. nih.gov The stability of these complexes differs, leading to different retention times on the chromatographic column. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for a wide range of compounds, including heterocyclic molecules. sigmaaldrich.commdpi.com
For the analysis of Pyridine, 3-fluoro-4-(1-methylethyl)-, a method employing a teicoplanin aglycone-based CSP (e.g., Chirobiotic™ TAG) is highly suitable. The separation is typically performed under Polar Organic (PO) conditions, which offer good solubility for polar analytes and are compatible with mass spectrometry. mdpi.comsigmaaldrich.com A mobile phase consisting of a mixture of methanol (B129727) or ethanol (B145695) with small amounts of acidic and basic additives to control the ionization state of the analyte can optimize the separation.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
Table 1: Illustrative Chiral HPLC Method and Enantiomeric Excess Calculation
| Parameter | Value / Condition |
|---|---|
| Column | Chirobiotic™ TAG (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Peak Area (Enantiomer 1) | 152000 |
| Retention Time (Enantiomer 2) | 14.8 min |
| Peak Area (Enantiomer 2) | 12500 |
| Calculated Enantiomeric Excess (% ee) | 84.8% |
Electrochemical Characterization Techniques
Electrochemical methods provide valuable insights into the electronic properties of molecules, including their ability to accept or donate electrons. These techniques are essential for understanding reaction mechanisms, designing new materials, and predicting metabolic pathways.
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. By measuring the current that develops in an electrochemical cell as the potential is varied, one can determine the redox potentials of the analyte. jcsp.org.pk For Pyridine, 3-fluoro-4-(1-methylethyl)-, CV can elucidate the influence of the electron-withdrawing fluorine atom and the electron-donating isopropyl group on the pyridine ring's electronic structure. mdpi.com
The experiment is typically conducted in a three-electrode cell containing a solution of the compound in a suitable organic solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The potential of the working electrode (commonly glassy carbon) is swept linearly with time, and the resulting current is recorded. jcsp.org.pk The resulting plot of current versus potential is known as a cyclic voltammogram.
The presence of the fluorine substituent is expected to make the pyridine ring more difficult to oxidize and easier to reduce compared to the unsubstituted ring, shifting the oxidation potential to more positive values and the reduction potential to less negative values. rsc.org Conversely, the alkyl group has a modest electron-donating effect. The resulting redox potentials reflect the net electronic influence of these substituents.
Table 2: Representative Cyclic Voltammetry Data for Pyridine, 3-fluoro-4-(1-methylethyl)-
| Process | Parameter | Potential (V vs. Fc/Fc⁺) |
|---|---|---|
| Oxidation | Anodic Peak Potential (Epa) | +1.65 |
| Cathodic Peak Potential (Epc) | +1.58 | |
| Half-wave Potential (E₁/₂) | +1.62 | |
| Reduction | Cathodic Peak Potential (Epc) | -2.10 |
| Anodic Peak Potential (Epa) | -2.02 | |
| Half-wave Potential (E₁/₂) | -2.06 |
Note: Data are illustrative and referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
While cyclic voltammetry identifies the potentials at which redox events occur, spectroelectrochemistry provides structural information about the species generated at these potentials. This hyphenated technique combines spectroscopy (typically UV-Visible) with electrochemistry, allowing for the in-situ characterization of electrochemically generated intermediates, such as radical ions, which are often transient and difficult to isolate. nih.govnih.gov
In a typical experiment, the compound is placed in a thin-layer optical electrochemical cell, which allows a light beam to pass through the solution while the potential is controlled. By holding the potential at a value sufficient to cause oxidation or reduction, the corresponding radical cation or anion is generated, and its electronic absorption spectrum is recorded simultaneously. rsc.org
For Pyridine, 3-fluoro-4-(1-methylethyl)-, oxidation would lead to the formation of a radical cation, while reduction would produce a radical anion. These radical species typically exhibit new, strong absorption bands in the visible or near-infrared region of the spectrum, which are absent in the parent neutral molecule. The appearance and disappearance of these bands can be monitored as the applied potential is switched, confirming the identity and stability of the radical intermediates.
Table 3: Hypothetical Spectroelectrochemical Data for Radical Intermediates
| Species | Generation Method | Parent Molecule λₘₐₓ (nm) | New Radical λₘₐₓ (nm) |
|---|---|---|---|
| Neutral Molecule | N/A (Initial State) | 258 | - |
| Radical Cation | Controlled Potential Oxidation (+1.7 V) | 258 (diminished) | 410, 525 |
| Radical Anion | Controlled Potential Reduction (-2.2 V) | 258 (diminished) | 385, 490 |
Molecular Interactions and Biological Target Engagement Mechanistic Studies
Ligand-Protein Binding Studies at the Molecular Level
The primary biological targets of 3F4AP are voltage-gated potassium (Kv) channels. Its binding to these channels is fundamental to its mechanism of action.
In vitro studies have demonstrated that 3F4AP is a specific blocker of voltage-gated potassium channels, including those from the Kv1 family and the Shaker K+ channel. researchgate.net Its primary mechanism involves binding to these channels when they are exposed, for instance, due to the demyelination of axons. researchgate.netbiorxiv.orgnih.gov By binding to these exposed channels, 3F4AP effectively reduces the leakage of intracellular potassium ions (K+), which in turn helps to enhance nerve impulse conduction. biorxiv.orgnih.gov The potency of 3F4AP as a potassium channel blocker has been found to be comparable to that of its parent compound, 4-aminopyridine (4AP). biorxiv.orgnih.gov
The physicochemical properties of 3F4AP have been characterized to understand its behavior in biological systems. These properties influence its ability to reach and interact with its target receptors. Titration analysis has been used to determine its acid dissociation constant (pKa), while partition coefficient determination has established its lipophilicity (logD). researchgate.net The protonated form of the molecule is considered essential for its ability to block the potassium channel. researchgate.net
| Property | Value |
|---|---|
| pKa | 7.37 ± 0.07 |
| logD | 0.414 ± 0.002 |
Enzyme Inhibition/Activation Mechanisms
The metabolic stability of 3F4AP is a critical factor, and its interaction with metabolic enzymes has been investigated. The primary enzyme responsible for the metabolism of 3F4AP is from the cytochrome P450 family.
In vitro assays have demonstrated that 3F4AP is readily metabolized by the cytochrome P450 enzyme CYP2E1. nih.govnih.gov It is considered an excellent substrate for this enzyme, undergoing metabolism at a faster rate than 4AP. biorxiv.orgnih.gov This rapid metabolism has been identified as a potential issue that could compromise its utility in human applications. biorxiv.orgnih.gov In comparative studies, a derivative, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), was found to be more stable towards oxidation by CYP2E1 than 3F4AP. biorxiv.orgresearchgate.netbohrium.com The primary metabolites of 3F4AP have been identified as 5-hydroxy-3-fluoro-4-aminopyridine (5-hydroxy-3F4AP) and 3-fluoro-4-aminopyridine N-oxide (3F4AP N-oxide). nih.govnih.gov
| Enzyme | Interaction Type | Key Finding |
|---|---|---|
| Cytochrome P450 CYP2E1 | Substrate | Readily metabolizes 3F4AP nih.govnih.gov |
While specific co-crystallography or computational docking studies for 3F4AP with its target proteins were not detailed in the available research, a general model for the action of aminopyridines on potassium channels exists. This model proposes that compounds like 4AP, and by extension 3F4AP, can only enter and exit the potassium channel when its activation gate is open. nih.gov Once inside the open channel, the primary action of the molecule is to bias the activation gate towards the closed conformation. nih.gov This interaction affects the final opening transition of the channel, thereby blocking the flow of potassium ions. nih.gov
Investigation of Cellular Pathways and Signaling Cascades (Molecular Events)
The binding of 3F4AP to voltage-gated potassium channels directly impacts cellular signaling, particularly in neurons. In pathological conditions such as multiple sclerosis, demyelination leads to the exposure of Kv channels along the axon. researchgate.net This exposure results in an aberrant efflux of potassium ions, which impairs the conduction of action potentials. researchgate.netnih.gov
The primary molecular event initiated by 3F4AP is the blockade of these exposed potassium channels. biorxiv.orgnih.gov By physically obstructing the channel pore, 3F4AP reduces the abnormal outward flow of K+ ions. This action restores, at least in part, the normal ionic conditions required for the propagation of the action potential along the demyelinated segment of the neuron. researchgate.net This modulation of ion flow is the key event in the signaling cascade that leads to the therapeutic effect of improved neurological conduction. researchgate.net The application of 4-aminopyridines has been shown to enhance neuronal activity and can modulate both glutamatergic and GABAergic signaling in brain slices, indicating a broader impact on neural network activity. nih.gov
Target Deconvolution Studies
Information regarding studies aimed at identifying the specific molecular targets of Pyridine (B92270), 3-fluoro-4-(1-methylethyl)- is not available in the public domain.
Modulation of Specific Biochemical Pathways in Cell-Free Systems
There are no published findings on the effects of Pyridine, 3-fluoro-4-(1-methylethyl)- on specific biochemical pathways in cell-free assays.
Fluorescence Quenching and Förster Resonance Energy Transfer (FRET) Studies for Molecular Interaction Dynamics
No literature could be found that employs fluorescence quenching or FRET methodologies to investigate the binding kinetics and interaction dynamics of Pyridine, 3-fluoro-4-(1-methylethyl)- with any biological molecule.
Use as a Chemical Probe for Biological Systems
Fluoro-Tagging Applications for Imaging or Tracing
There is no available research detailing the use of Pyridine, 3-fluoro-4-(1-methylethyl)- as a fluoro-tag for imaging or tracing applications in biological systems.
Activity-Based Protein Profiling (ABPP)
No studies have been published that describe the application of Pyridine, 3-fluoro-4-(1-methylethyl)- as a probe in activity-based protein profiling to assess the activity of specific enzymes or protein families.
Applications As a Chemical Building Block and in Advanced Materials Research
Role in the Design and Synthesis of Complex Heterocyclic Systems
Fluorinated pyridines are recognized as crucial intermediates in the synthesis of elaborate heterocyclic structures, which form the backbone of many pharmaceutical and agrochemical products. nbinno.come-bookshelf.de The presence of a fluorine atom on the pyridine (B92270) ring, as in 3-fluoro-4-isopropylpyridine, significantly influences the molecule's reactivity and provides synthetic handles for further chemical modifications. This versatility allows chemists to construct a wide array of complex organic molecules. nbinno.com
The fluorine atom can modulate the electronic properties of the pyridine ring, affecting its susceptibility to various chemical reactions. For instance, fluorinated heterocycles are key motifs in many pharmaceuticals, and their synthesis is a focal point of medicinal chemistry research. rsc.org Methodologies for creating fluorinated pyridines often serve as a basis for producing more complex, biologically active compounds. rsc.org The 3-fluoro-4-isopropylpyridine scaffold can be utilized in cycloaddition reactions or as a precursor in cross-coupling reactions to build fused ring systems or introduce diverse substituents, leading to novel heterocyclic frameworks.
Utility in Lead Optimization Strategies in Medicinal Chemistry (Focus on chemical modifications, not clinical outcomes)
Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to enhance its therapeutic properties. patsnap.comdanaher.com The strategic incorporation of fluorine is a well-established method in this process, as it can profoundly alter a molecule's physicochemical and pharmacokinetic profiles. tandfonline.com The structure of 3-fluoro-4-isopropylpyridine contains two key features—a fluorine atom and an isopropyl group—that are highly valuable for lead optimization.
The introduction of a fluorine atom can lead to several beneficial modifications:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes in the body. tandfonline.com This can increase the drug's half-life and bioavailability.
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to permeate biological membranes. pharmacyjournal.orgmdpi.com
Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, potentially leading to stronger binding interactions with target proteins through hydrogen bonds or dipole interactions. tandfonline.comresearchgate.net
pKa Modification: Fluorine's electron-withdrawing nature can lower the basicity (pKa) of the pyridine nitrogen. sci-hub.box This adjustment can be crucial for optimizing a drug's solubility and absorption profile. tandfonline.com
The isopropyl group, on the other hand, provides steric bulk. This feature can be exploited to improve a compound's selectivity by designing it to fit precisely into the binding site of a target protein while preventing it from binding to off-target proteins, thus reducing potential side effects. fiveable.me The combination of these electronic and steric modifications makes 3-fluoro-4-isopropylpyridine a highly useful scaffold for systematic structure-activity relationship (SAR) studies. patsnap.com
Table 1: Impact of Substituents on Physicochemical Properties in Lead Optimization
| Substituent | Property Modified | Rationale in Medicinal Chemistry |
| 3-Fluoro | Basicity (pKa) | Lowers the pKa of the pyridine nitrogen, which can improve bioavailability by enhancing membrane permeation. tandfonline.comsci-hub.box |
| Metabolic Stability | The C-F bond is stronger than C-H, blocking sites of oxidative metabolism and increasing the molecule's half-life. tandfonline.com | |
| Lipophilicity | Increases lipophilicity, which can improve penetration across biological membranes. pharmacyjournal.orgmdpi.com | |
| Binding Interactions | Can form favorable electrostatic or hydrogen bonding interactions with target enzymes or receptors, enhancing potency. researchgate.net | |
| 4-Isopropyl | Steric Profile | Adds bulk, which can be used to achieve selective binding to a specific target receptor over others, minimizing off-target effects. fiveable.me |
| Hydrophobicity | Contributes to the overall lipophilicity of the molecule, influencing its solubility and distribution. |
Incorporation into Polymeric Materials
While 3-fluoro-4-isopropylpyridine is not a conventional monomer, it can be chemically modified to incorporate a polymerizable functional group, such as a vinyl moiety. The polymerization of related vinylpyridines, like 4-vinylpyridine, is well-documented and results in polymers with interesting properties and applications. researchgate.net By analogy, a vinyl-functionalized derivative of 3-fluoro-4-isopropylpyridine could undergo polymerization to produce novel fluorinated polymers.
These polymers would be expected to exhibit unique characteristics due to the presence of the fluoro and isopropyl groups. The fluorine content could impart properties such as high thermal stability, chemical resistance, and low surface energy. nsf.gov The synthesis of such polymers could be achieved through standard polymerization techniques, including those in aqueous emulsions or organic solvents. google.com The resulting materials could find applications as specialized coatings, membranes, or high-performance plastics.
Polymer-supported catalysts combine the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and recyclability). Pyridine derivatives are frequently used as ligands in this context, where they are immobilized on a polymer backbone and then coordinated to a metal center. acs.org
3-Fluoro-4-isopropylpyridine can be tethered to a polymer support, such as polystyrene or silica, to create a robust catalytic system. warwick.ac.uk The pyridine nitrogen acts as a coordination site for a transition metal (e.g., palladium, copper), forming a catalyst that can be used in various organic reactions. The electronic and steric properties of the ligand—influenced by the fluoro and isopropyl groups—would play a crucial role in tuning the catalyst's activity and selectivity. acs.org For example, the electron-withdrawing fluorine atom would affect the electron density at the metal center, while the bulky isopropyl group could influence the approach of substrates, potentially leading to enhanced selectivity in reactions like C-H activation or cross-coupling.
Use as a Ligand in Organometallic Chemistry and Catalysis
The coordination of pyridine-based ligands to metal centers is a cornerstone of organometallic chemistry. nih.gov The properties of the resulting metal complexes are highly dependent on the electronic and steric nature of the substituents on the pyridine ring. nih.govacs.org The 3-fluoro-4-isopropylpyridine ligand presents a distinct combination of these effects.
Electronic Effects: The fluorine atom at the 3-position is strongly electron-withdrawing. This effect reduces the electron density on the pyridine nitrogen, making it a weaker Lewis base compared to unsubstituted pyridine. nih.gov This modification directly influences the strength of the bond between the ligand and the metal center, which in turn affects the complex's stability and the electronic properties of the metal itself. This can be used to fine-tune the redox potential of the metal center and, consequently, its catalytic reactivity. nih.govresearchgate.net
Steric Effects: The isopropyl group at the 4-position provides significant steric hindrance around the nitrogen donor atom. This bulk can dictate the coordination geometry of the metal complex, limit the number of ligands that can bind to the metal, and control the access of substrates to the catalytic site. acs.org This steric control is a powerful tool for enhancing the selectivity of a catalyst, for instance, in polymerization reactions where it can influence the properties of the resulting polymer. mdpi.comnih.gov
The interplay of these electronic and steric factors makes 3-fluoro-4-isopropylpyridine a valuable ligand for designing bespoke metal complexes with tailored catalytic activities for applications ranging from polymerization to fine chemical synthesis. acs.orgresearchgate.net
Table 2: Predicted Effects of 3-Fluoro-4-isopropylpyridine as a Ligand on Metal Centers
| Feature of Ligand | Effect on Metal Complex | Consequence for Catalysis |
| Electronic (3-Fluoro) | Decreases electron density at the metal center. | Modulates the redox potential of the metal, potentially increasing its reactivity in oxidative addition steps. nih.gov |
| Weakens the metal-ligand bond. | Can facilitate ligand exchange or product release, influencing catalytic turnover. | |
| Steric (4-Isopropyl) | Creates a crowded coordination sphere. | Enhances selectivity by controlling substrate approach to the active site. acs.org |
| Can enforce specific coordination geometries. | Influences the reaction pathway and the structure of the product (e.g., polymer microstructure). mdpi.com |
The unique combination of a fluorine atom and an isopropyl group on the pyridine ring endows "Pyridine, 3-fluoro-4-(1-methylethyl)-" with distinct properties that make it a valuable building block in organic synthesis and a candidate for incorporation into advanced materials.
The presence of a fluorine atom, a highly electronegative element, significantly alters the electronic properties of the pyridine ring. This modification can enhance the metabolic stability and lipophilicity of molecules into which this pyridine derivative is incorporated, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. nbinno.com The carbon-fluorine bond is strong and can influence the acidity and basicity of nearby functional groups, thereby affecting a molecule's interaction with biological targets. nih.gov
As a building block, "Pyridine, 3-fluoro-4-(1-methylethyl)-" can be utilized in various cross-coupling reactions to construct more complex molecular architectures. The pyridine nitrogen and the fluorine atom can direct lithiation or borylation reactions to specific positions, enabling regioselective functionalization. nih.gov For instance, related 3-fluoropyridine (B146971) derivatives have been used in Suzuki coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of many organic compounds. ossila.com
In the realm of advanced materials, fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and low friction coefficients. mdpi.com While not a polymer itself, the incorporation of "Pyridine, 3-fluoro-4-(1-methylethyl)-" as a monomer or a pendant group could impart some of these desirable properties to new materials. For example, its integration into polymers could lead to materials with tailored optical or electronic properties for applications in organic light-emitting diodes (OLEDs) or sensors. mdpi.com
| Structural Feature | Potential Impact on Application | Relevant Field |
|---|---|---|
| 3-Fluoro Substituent | Enhanced metabolic stability, increased lipophilicity, altered electronic properties | Pharmaceuticals, Agrochemicals |
| 4-Isopropyl Group | Steric influence on reactivity and molecular interactions | Catalysis, Materials Science |
| Pyridine Ring | Coordination site for metals, platform for functionalization | Catalysis, Sensing, Materials Science |
Catalytic Activity in Organic Transformations
The pyridine nucleus is a common ligand scaffold in transition metal catalysis due to the coordinating ability of the nitrogen atom. The electronic and steric properties of substituents on the pyridine ring play a crucial role in modulating the activity and selectivity of the resulting metal complexes. acs.org
The 3-fluoro substituent in "Pyridine, 3-fluoro-4-(1-methylethyl)-" is electron-withdrawing, which can influence the electron density at the nitrogen atom and, consequently, the binding affinity of the pyridine to a metal center. This can have a significant impact on the catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, the basicity of the pyridine ligand can affect the reaction yield. acs.org
The 4-isopropyl group, being a bulky substituent, can exert steric hindrance around the metal center. This steric bulk can be advantageous in controlling the stereoselectivity of a reaction, for instance, by creating a chiral pocket around the active site of a catalyst. While direct studies on the catalytic applications of this specific compound are not available, research on other substituted pyridines demonstrates the importance of such steric and electronic tuning of ligands in achieving high catalytic performance. nsf.gov
Development of Pyridine, 3-fluoro-4-(1-methylethyl)- for Sensing Applications
Pyridine derivatives are widely explored as fluorescent chemosensors for the detection of various analytes, particularly metal ions. mdpi.com The nitrogen atom of the pyridine ring can act as a binding site for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, enabling "turn-on" or "turn-off" sensing. nih.gov
The development of "Pyridine, 3-fluoro-4-(1-methylethyl)-" as a fluorescent sensor would involve its functionalization with a fluorophore. The electronic properties of the 3-fluoro and 4-isopropyl substituents could modulate the photophysical properties of the resulting sensor molecule. For example, the electron-withdrawing nature of the fluorine atom could influence the intramolecular charge transfer (ICT) processes that are often responsible for the fluorescence response in chemosensors.
Research on other pyridine-based sensors has shown that they can be designed to be highly selective and sensitive for specific metal ions, such as Zn²⁺, Fe³⁺, and Cu²⁺. nih.govacs.orgresearchgate.net By carefully designing the molecular structure, it is possible to create sensors that exhibit a significant change in fluorescence intensity or a shift in the emission wavelength upon binding to the target analyte.
| Analyte | Sensing Principle | Potential Role of 3-fluoro-4-(1-methylethyl)pyridine Moiety |
|---|---|---|
| Metal Ions (e.g., Zn²⁺, Fe³⁺) | Coordination to the pyridine nitrogen leading to changes in fluorescence (chelation-enhanced fluorescence or quenching). | The substituents can modulate the binding affinity and the photophysical response of the sensor. |
| Anions | Interaction with a receptor unit attached to the pyridine, leading to a fluorescence response. | The electronic properties of the fluorinated pyridine can influence the interaction with the anion. |
| Neutral Molecules | Host-guest interactions leading to changes in the fluorescence of the sensor. | The overall molecular shape and electronic distribution can be tailored for specific guest recognition. |
Environmental Chemistry and Degradation Studies of Pyridine, 3 Fluoro 4 1 Methylethyl
Photodegradation Mechanisms and Product Analysis
Direct and indirect photolysis are significant degradation pathways for many organic compounds in the environment. For Pyridine (B92270), 3-fluoro-4-(1-methylethyl)-, photodegradation in aqueous systems and on soil surfaces is anticipated to be influenced by the electronic properties of the fluorinated pyridine ring and the presence of the isopropyl group.
Research on other fluorinated pesticides indicates that photolysis rates can be influenced by pH and the presence of photosensitizers in the water. acs.org The photolysis of similar aromatic compounds often involves reactions with hydroxyl radicals (•OH) and sulfate radicals (SO₄⁻•). acs.org For fluorinated aromatic compounds, the carbon-fluorine bond is generally strong, but the pyridine ring itself can be susceptible to photochemical degradation. nih.gov Studies on 1,4-dihydropyridines have shown that the primary photoproduct often results from the aromatization of the pyridine ring. researchgate.net
The expected photodegradation mechanism for Pyridine, 3-fluoro-4-(1-methylethyl)- would likely involve initial oxidation of the pyridine ring or the isopropyl group. This could lead to the formation of hydroxylated intermediates. Subsequent reactions could involve ring cleavage. Given the stability of the C-F bond, defluorination might be a slower process compared to the degradation of the rest of the molecule. acs.org Photoproducts could include hydroxylated derivatives of the parent compound, and upon ring cleavage, smaller aliphatic acids and fluoride (B91410) ions.
Table 1: Predicted Photodegradation Characteristics of Pyridine, 3-fluoro-4-(1-methylethyl)-
| Parameter | Predicted Outcome | Rationale based on Analogous Compounds |
| Primary Photodegradation Mechanism | Oxidation of the pyridine ring and/or isopropyl group, potentially leading to hydroxylation and subsequent ring cleavage. | Common pathway for aromatic compounds and supported by studies on other fluorinated pesticides. acs.orgnih.gov |
| Key Reactive Species Involved | Hydroxyl radicals (•OH) in aqueous environments. | A primary oxidant in natural waters that reacts with many organic contaminants. acs.org |
| Potential Photodegradation Products | Hydroxylated pyridines, cleaved ring fragments (e.g., smaller organic acids), and eventually fluoride ions. | Based on degradation pathways of other fluorinated aromatic compounds. acs.org |
| Factors Influencing Rate | pH, presence of natural photosensitizers (e.g., humic acids), and sunlight intensity. | Environmental conditions are known to affect the photolysis rates of organic pollutants. acs.org |
Microbial Degradation Pathways and Intermediates
The microbial degradation of pyridine and its derivatives has been studied, though information on fluorinated pyridines is less common. nih.govresearchgate.net Bacteria capable of utilizing pyridine as a sole carbon and nitrogen source have been isolated. researchgate.net The degradation of the pyridine ring typically proceeds through initial hydroxylation, followed by ring cleavage. researchgate.netresearchgate.net
The presence of a fluorine atom on the pyridine ring is expected to influence its biodegradability. The strong carbon-fluorine bond can make the molecule more recalcitrant to microbial attack. nih.govresearchgate.net However, microorganisms have been shown to degrade other fluorinated organic compounds, often through initial attack at other sites on the molecule. mdpi.commdpi.com
For Pyridine, 3-fluoro-4-(1-methylethyl)-, a plausible microbial degradation pathway would involve initial oxidation of the isopropyl group or hydroxylation of the pyridine ring at a position other than the fluorine-substituted carbon. This would be followed by ring cleavage, similar to the pathways observed for non-fluorinated pyridines. nih.govresearchgate.net Complete mineralization would ultimately lead to the release of fluoride ions.
Table 2: Postulated Microbial Degradation of Pyridine, 3-fluoro-4-(1-methylethyl)-
| Step | Proposed Transformation | Potential Intermediates | Rationale from Similar Compounds |
| 1. Initial Oxidation | Hydroxylation of the pyridine ring or oxidation of the isopropyl group. | Hydroxylated 3-fluoro-4-isopropylpyridine, 3-fluoro-4-(1-hydroxy-1-methylethyl)pyridine. | A common initial step in the aerobic degradation of aromatic compounds. researchgate.netresearchgate.net |
| 2. Ring Cleavage | Opening of the pyridine ring. | Aliphatic amine and acid fragments. | Follows the established pathways for pyridine degradation by bacteria like Arthrobacter. nih.gov |
| 3. Further Degradation | Breakdown of aliphatic intermediates. | Smaller organic acids. | Leads to intermediates that can enter central metabolic pathways. |
| 4. Defluorination | Cleavage of the C-F bond. | Fluoride ion (F⁻). | The final step in the complete mineralization of the compound. mdpi.com |
Hydrolytic Stability Under Environmental Conditions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound is crucial for its persistence in aqueous environments. Pyridine itself is a stable aromatic ring. The carbon-fluorine bond is also known for its high stability and is generally resistant to hydrolysis under typical environmental pH and temperature conditions. scholaris.ca
Therefore, Pyridine, 3-fluoro-4-(1-methylethyl)- is expected to be hydrolytically stable. Significant degradation via hydrolysis in environmental compartments such as rivers, lakes, and groundwater is unlikely.
Table 3: Predicted Hydrolytic Stability of Pyridine, 3-fluoro-4-(1-methylethyl)-
| Environmental Condition | Predicted Hydrolytic Stability | Justification |
| Neutral pH (pH 7) | High | The pyridine ring and the C-F bond are inherently stable and not susceptible to neutral hydrolysis. scholaris.ca |
| Acidic pH (pH < 7) | High | Protonation of the pyridine nitrogen may occur, but this is unlikely to facilitate ring cleavage or C-F bond hydrolysis. |
| Alkaline pH (pH > 7) | High | While strongly basic conditions can promote some nucleophilic aromatic substitution reactions, these are not typical of environmental conditions. |
Sorption and Mobility in Environmental Compartments
The sorption of an organic compound to soil and sediment particles governs its mobility in the environment. mdpi.com Compounds that sorb strongly are less likely to leach into groundwater or be transported in surface runoff. The sorption of pyridine and its derivatives is influenced by soil properties such as organic matter content and pH. nih.gov
As a weak base, the sorption of Pyridine, 3-fluoro-4-(1-methylethyl)- is expected to be pH-dependent. In acidic soils, the pyridine nitrogen can become protonated, leading to a cationic species that can be strongly adsorbed to negatively charged soil colloids (clay and organic matter) through cation exchange. nih.gov In neutral to alkaline soils, the compound will be in its neutral form, and sorption will be primarily governed by hydrophobic interactions with soil organic matter. The presence of the isopropyl group will contribute to its hydrophobicity.
The mobility of this compound is therefore expected to be low in acidic soils and moderate in neutral to alkaline soils with low organic matter content.
Table 4: Predicted Sorption and Mobility of Pyridine, 3-fluoro-4-(1-methylethyl)-
| Soil Property | Influence on Sorption | Predicted Mobility | Rationale |
| Soil pH | Sorption increases as pH decreases. | Low in acidic soils, higher in alkaline soils. | Protonation at low pH leads to strong cation exchange with soil colloids. nih.gov |
| Organic Matter Content | Sorption increases with increasing organic matter. | Lower in soils with high organic matter. | Hydrophobic partitioning of the neutral molecule to organic matter. |
| Clay Content | Sorption increases with increasing clay content, especially in acidic soils. | Lower in clayey soils. | Cation exchange with negatively charged clay surfaces. |
Bioaccumulation Potential (from a chemical partitioning perspective)
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. From a chemical partitioning perspective, the potential for a non-metabolized organic compound to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow). A high Kow value suggests a greater tendency to partition into fatty tissues (lipids) and thus a higher potential for bioaccumulation.
The presence of a fluorine atom and an isopropyl group on the pyridine ring of Pyridine, 3-fluoro-4-(1-methylethyl)- would increase its lipophilicity compared to unsubstituted pyridine. While a specific Kow value is not available, it can be inferred that it would be moderately lipophilic. This suggests a potential for bioaccumulation in aquatic organisms. However, the actual extent of bioaccumulation will also depend on the organism's ability to metabolize and excrete the compound.
Table 5: Estimated Bioaccumulation Potential of Pyridine, 3-fluoro-4-(1-methylethyl)-
| Parameter | Estimated Value/Potential | Basis of Estimation |
| Octanol-Water Partition Coefficient (Kow) | Moderately high (estimated) | The presence of a halogen (fluorine) and an alkyl group (isopropyl) generally increases the lipophilicity of an organic molecule. |
| Bioaccumulation Potential | Moderate | Based on the estimated moderate lipophilicity. |
| Governing Factors | Lipophilicity of the compound and the metabolic capacity of the organism. | Bioaccumulation is a balance between uptake from the environment and elimination (including metabolic transformation) by the organism. |
Future Research Directions and Outlook for Pyridine, 3 Fluoro 4 1 Methylethyl
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of functionalized pyridines is a significant goal in organic chemistry. evitachem.comgoogle.com Future research into Pyridine (B92270), 3-fluoro-4-(1-methylethyl)- will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate considerable waste.
Key areas of exploration will include:
C-H Activation/Functionalization: Directing the activation of specific carbon-hydrogen bonds on a simpler pyridine or isopropyl starting material to introduce the fluoro group would represent a highly atom-economical approach.
Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. rsc.org Developing a flow synthesis for this compound could lead to higher yields and purity.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.
Photoredox Catalysis: Visible-light-mediated reactions have emerged as powerful tools for forging complex bonds under gentle conditions. organic-chemistry.org Investigating photocatalytic routes to construct or functionalize the pyridine ring is a promising avenue.
These novel approaches aim to create more sustainable and efficient pathways to Pyridine, 3-fluoro-4-(1-methylethyl)-, making it more accessible for further study and potential applications.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Future synthetic work on Pyridine, 3-fluoro-4-(1-methylethyl)- would greatly benefit from the use of advanced spectroscopic probes for real-time monitoring. nih.govspectrabase.com Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products. nih.govspectrabase.comnih.gov
This real-time data allows for:
Kinetic Analysis: Precise determination of reaction rates and orders.
Mechanistic Insights: Identification of transient intermediates, which can help to elucidate the reaction mechanism.
Process Optimization: Rapid optimization of reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize impurities.
For a compound like Pyridine, 3-fluoro-4-(1-methylethyl)-, real-time monitoring could be instrumental in fine-tuning novel synthetic routes and ensuring consistent product quality.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of molecules with desired properties. google.comnist.govgoogle.comresearchgate.net For Pyridine, 3-fluoro-4-(1-methylethyl)-, AI and ML could be applied in several ways:
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic pathways by analyzing vast databases of known chemical reactions. google.com
Reaction Optimization: Machine learning models can predict the optimal conditions for a given reaction, reducing the need for extensive trial-and-error experimentation. chemeo.com
Property Prediction: Algorithms can forecast the physicochemical and biological properties of Pyridine, 3-fluoro-4-(1-methylethyl)- and its derivatives, helping to guide research toward promising applications.
The integration of AI and ML into the study of this compound will accelerate the pace of discovery and innovation.
Discovery of Undiscovered Molecular Interactions and Pathways
The presence of a fluorine atom and a nitrogen atom in the pyridine ring of Pyridine, 3-fluoro-4-(1-methylethyl)- suggests a rich potential for non-covalent interactions that could be significant in various contexts, from materials science to medicinal chemistry. organic-chemistry.orgchemicalbook.com Future research should aim to uncover these interactions and their influence on the molecule's behavior.
Advanced computational and experimental techniques can be employed to study:
Hydrogen Bonding: The ability of the pyridine nitrogen and the fluorine atom to act as hydrogen bond acceptors.
Halogen Bonding: The potential for the fluorine atom to participate in halogen bonds, a type of non-covalent interaction that is gaining increasing recognition.
π-Stacking: The aromatic pyridine ring can engage in π-stacking interactions with other aromatic systems.
Understanding these subtle molecular interactions will be key to unlocking the full potential of Pyridine, 3-fluoro-4-(1-methylethyl)- in various applications.
Expansion into New Chemical Space through Derivatization
Systematic derivatization of the Pyridine, 3-fluoro-4-(1-methylethyl)- scaffold is a crucial step toward exploring its chemical space and identifying compounds with enhanced or novel properties. The reactivity of the pyridine ring and the potential for functionalization of the isopropyl group offer numerous possibilities for creating a library of related compounds.
Future derivatization strategies could include:
Substitution on the Pyridine Ring: Introducing additional substituents at the vacant positions on the pyridine ring to modulate its electronic and steric properties.
Modification of the Isopropyl Group: Transforming the isopropyl group into other functional groups to explore structure-activity relationships.
N-Oxidation: Oxidation of the pyridine nitrogen can alter the compound's reactivity and introduce new possibilities for functionalization. rsc.orgnih.gov
This expansion into new chemical space is essential for discovering derivatives with tailored properties for specific applications.
Development of High-Throughput Screening Methodologies for Chemical Reactivity
To efficiently explore the reactivity and potential applications of Pyridine, 3-fluoro-4-(1-methylethyl)- and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. nist.govnih.govchemscene.com HTS allows for the rapid testing of a large number of compounds or reaction conditions in parallel, significantly accelerating the research process.
Future efforts in this area could focus on:
Miniaturized Reaction Platforms: Using microtiter plates or microfluidic devices to perform a large number of reactions on a small scale. nist.gov
Rapid Analytical Techniques: Employing fast and sensitive analytical methods, such as mass spectrometry and fluorescence-based assays, to quickly assess the outcomes of the screening experiments.
Automated Data Analysis: Utilizing computational tools to process and analyze the large datasets generated by HTS experiments.
By embracing high-throughput approaches, researchers can more rapidly map the chemical reactivity of Pyridine, 3-fluoro-4-(1-methylethyl)- and identify promising avenues for further investigation.
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-4-(1-methylethyl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. Substitution reactions with sodium azide or potassium thiocyanate can introduce functional groups, while coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) enable aryl bond formation . For example, refluxing with HCl (5 M) under inert atmospheres improves crystallinity and purity, as seen in analogous pyridine derivatives . Key parameters include temperature control (37–100°C), solvent selection (e.g., diethyl ether for crystallization), and stoichiometric ratios of fluorinating agents like Selectfluor™.
Q. How can spectroscopic and crystallographic techniques characterize this compound’s structural features?
- Methodological Answer :
- X-ray crystallography resolves bond angles and torsional strain, as demonstrated for thiazolopyridine derivatives (e.g., deviations of 0.311–1.269 Å from planarity) .
- NMR (¹⁹F and ¹H) identifies fluorine substitution patterns and methyl/isopropyl group conformations.
- Mass spectrometry confirms molecular weight (e.g., 223.05 g/mol for boronate analogs) and fragmentation pathways .
Advanced Research Questions
Q. How does the fluorine substituent at the 3-position and the isopropyl group at the 4-position influence bioactivity compared to other fluoropyridines?
- Methodological Answer : Comparative studies of structurally similar compounds (e.g., 3-fluoro-4-(trimethylsilyl)pyridine vs. perfluoropyridine) reveal that fluorine enhances electronegativity and metabolic stability, while bulky isopropyl groups improve lipophilicity and receptor binding . For example:
| Compound | Bioactivity | Unique Feature |
|---|---|---|
| 3-Fluoro-4-(1-methylethyl) | Moderate anti-inflammatory | Balanced lipophilicity |
| Perfluoropyridine | High reactivity | Poor bioavailability |
| This data suggests strategic fluorination and alkylation optimize therapeutic potential . |
Q. What strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. limited activity) for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). To address this:
- Use dose-response curves to differentiate cytotoxic vs. therapeutic effects.
- Validate findings with orthogonal assays (e.g., ELISA for cytokine inhibition and molecular docking for binding affinity).
- Compare results against structurally validated analogs (e.g., 3-fluoro-4-methoxyaniline) to isolate substituent effects .
Q. How can computational modeling predict the reactivity of 3-fluoro-4-(1-methylethyl)pyridine in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals. For fluoropyridines, the C-3 fluorine withdraws electron density, making C-4 (isopropyl) susceptible to nucleophilic attack. Solvent models (e.g., PCM for polar aprotic solvents) refine activation energy predictions. Experimental validation via kinetic studies (e.g., monitoring azide substitution rates) corroborates computational data .
Methodological Challenges & Solutions
Q. What purification techniques are effective for isolating 3-fluoro-4-(1-methylethyl)pyridine from byproducts?
- Methodological Answer :
- Column chromatography with silica gel (hexane/ethyl acetate gradients) separates isomers.
- Recrystallization in diethyl ether or methanol achieves >95% purity, as shown for thiazolopyridines .
- HPLC-MS monitors trace impurities (e.g., dehalogenated byproducts) using C18 columns and acetonitrile/water mobile phases .
Q. How do steric effects from the 1-methylethyl group impact regioselectivity in cross-coupling reactions?
- Methodological Answer : Bulkier substituents hinder coupling at the 4-position. For example, Suzuki-Miyaura reactions with boronic acids favor C-2 or C-5 positions unless directed by ortho-metalation. Steric maps (e.g., using molecular volume calculations) guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) to enhance yields .
Data-Driven Research Applications
Q. Can this compound serve as a precursor for fluorinated heterocycles in drug discovery?
- Methodological Answer : Yes. Its scaffold is modular for derivatization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
